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  • Product: 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
  • CAS: 1103508-29-7

Core Science & Biosynthesis

Foundational

Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride: A Technical Guide

Abstract This technical guide details the synthetic pathways for 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7), a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a core pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthetic pathways for 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7), a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a core pharmacophore in cardiovascular and anti-inflammatory drug discovery, this molecule exhibits tautomerism between the pyridazin-3-ol and pyridazin-3(2H)-one forms. This document provides a rigorous analysis of the two primary synthetic strategies: the Stepwise Hydrolysis-Substitution Route (recommended for high purity) and the Direct Displacement-Hydrolysis Route . Detailed experimental protocols, mechanistic insights, and safety considerations are provided for the bench scientist.

Introduction & Retrosynthetic Analysis

The pyridazin-3(2H)-one scaffold is a "privileged structure" in drug design, serving as a template for phosphodiesterase (PDE) inhibitors, cyclooxygenase (COX) inhibitors, and antihypertensive agents. The target molecule, 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride, combines this bioactive core with a piperazine moiety, enhancing solubility and providing a handle for further diversification.

Structural Considerations
  • Tautomerism : In solution, the compound predominantly exists as the lactam tautomer, 6-(piperazin-1-yl)pyridazin-3(2H)-one . However, the "pyridazin-3-ol" nomenclature is frequently used for the hydrochloride salt form.

  • Reactivity Profile : The 3,6-disubstituted pyridazine ring is electron-deficient. The presence of a leaving group (e.g., Cl) at position 6 allows for Nucleophilic Aromatic Substitution (

    
    ).
    
Retrosynthetic Strategy

The synthesis is best approached by disconnecting the C-N bond between the pyridazine ring and the piperazine nitrogen.

Retrosynthesis Target 6-(Piperazin-1-yl)pyridazin-3-ol HCl Intermediate1 6-Chloropyridazin-3-ol (Lactam Tautomer) Target->Intermediate1 S_NAr (Amine) Intermediate2 3-Chloro-6-(piperazin-1-yl)pyridazine Target->Intermediate2 Hydrolysis SM 3,6-Dichloropyridazine Intermediate1->SM Selective Hydrolysis Intermediate2->SM S_NAr (Mono-sub) Precursor Maleic Hydrazide (Pyridazine-3,6-diol) SM->Precursor Chlorination (POCl3)

Figure 1: Retrosynthetic tree illustrating the two primary pathways from the common precursor 3,6-dichloropyridazine.

Synthetic Strategies

Route A: The Stepwise Hydrolysis-Substitution (Recommended)

This route involves the selective hydrolysis of one chloride in 3,6-dichloropyridazine to yield 6-chloropyridazin-3-ol, followed by substitution with piperazine.

  • Pros : Avoids bis-substitution of the piperazine; intermediate 6-chloropyridazin-3-ol is stable and easy to purify.

  • Cons : Requires two distinct steps.

Route B: The Direct Displacement-Hydrolysis

This route involves the displacement of one chloride by piperazine, followed by acid hydrolysis of the remaining chloride.

  • Pros : Potentially faster if "telescoped."

  • Cons : High risk of bis-alkylation (formation of 1,4-bis(6-chloropyridazin-3-yl)piperazine) or polymerization; hydrolysis of the chloropyridazine amine requires harsh conditions.

Detailed Experimental Protocols

The following protocols focus on Route A due to its superior reliability and product purity profile.

Step 1: Synthesis of 6-Chloropyridazin-3-ol

This step selectively converts one chloro group of 3,6-dichloropyridazine to a hydroxyl group.[1]

Reagents :

  • 3,6-Dichloropyridazine (1.0 eq)[1][2]

  • Potassium Acetate (KOAc) (1.0 - 1.1 eq)

  • Acetic Acid (AcOH) (Solvent)

Protocol :

  • Setup : Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol) and glacial acetic acid (50 mL).

  • Addition : Add potassium acetate (6.6 g, 67.1 mmol).

  • Reaction : Heat the mixture to reflux (approx. 118°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material should be consumed, and a more polar spot (product) should appear.

    • Note: Microwave irradiation at 140°C for 1 hour is a viable alternative for small scales.

  • Workup :

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetic acid.

    • Dilute the residue with water (50 mL) and adjust pH to ~5–6 with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 50 mL). Note: The product has moderate water solubility; salting out the aqueous layer with NaCl improves recovery.

  • Purification : The crude product often precipitates upon cooling or concentration. Recrystallize from Ethanol or Toluene.

    • Yield : Expect 85–92%.[1]

    • Characterization : ¹H NMR (DMSO-d₆) should show two doublets for the pyridazine protons (approx. δ 7.0 and 7.5 ppm).

Step 2: Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride

This step involves the nucleophilic attack of piperazine on the 6-chloropyridazin-3-ol.

Reagents :

  • 6-Chloropyridazin-3-ol (1.0 eq)[3]

  • Piperazine (anhydrous) (3.0 – 5.0 eq) Note: Excess is crucial to prevent bis-substitution.

  • Solvent: Water or Ethanol[1]

  • HCl (conc. or ethereal) for salt formation.

Protocol :

  • Setup : Dissolve 6-chloropyridazin-3-ol (e.g., 5.0 g, 38.3 mmol) and piperazine (16.5 g, 191 mmol) in water (30 mL).

    • Solvent Choice: Water is an excellent solvent for this reaction as it facilitates the solubility of the zwitterionic intermediate and allows easy removal of excess piperazine.

  • Reaction : Reflux the mixture (100°C) for 24 hours. The reaction is slower than with chloropyridazines due to the electron-donating effect of the lactam oxygen.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure to dryness.

    • Removal of Excess Piperazine : Triturate the solid residue with hot Isopropanol or Ethanol. Piperazine is highly soluble in hot alcohol, whereas the product (as a free base/zwitterion) is less soluble. Filter the solid.[1][2][4][5][6][7][8]

    • Alternative: Use column chromatography (DCM/MeOH/NH₃) if high purity is required before salt formation.

  • Salt Formation :

    • Suspend the purified free base in Ethanol (20 mL).

    • Add concentrated HCl (1.1 eq) dropwise or HCl in dioxane.

    • Stir at 0°C for 1 hour. The hydrochloride salt will precipitate.[4]

    • Filter the white solid and wash with cold ether.

  • Final Yield : Expect 60–75% (over two steps).

Data Summary Table
ParameterStep 1 (Hydrolysis)Step 2 (Substitution)
Starting Material 3,6-Dichloropyridazine6-Chloropyridazin-3-ol
Reagent KOAc / AcOHPiperazine (Excess)
Temperature 118°C (Reflux)100°C (Reflux)
Time 6–12 h18–24 h
Key Byproduct Maleic hydrazide (over-hydrolysis)Bis(pyridazinyl)piperazine
Typical Yield 90%70%

Mechanistic Insight

The reaction proceeds via an


 mechanism. In Step 2, the 6-chloropyridazin-3-ol exists in equilibrium with its lactam form. The lactam form is the dominant species. The nucleophilic attack occurs at the C-6 position.

Mechanism Substrate 6-Chloro-3(2H)-pyridazinone TS Meisenheimer-like Transition State Substrate->TS + Piperazine (Nucleophilic Attack) Product 6-(Piperazin-1-yl)-3(2H)-pyridazinone TS->Product - HCl (Aromatization)

Figure 2: Simplified reaction coordinate for the displacement of chloride by piperazine.

The reduced reactivity of 6-chloropyridazin-3-ol compared to 3,6-dichloropyridazine is due to the resonance effect of the amide/lactam group, which increases electron density in the ring, making the carbon at position 6 less electrophilic. This necessitates the use of high temperatures and long reaction times.

Troubleshooting & Optimization

  • Low Conversion in Step 2 :

    • Cause : Deactivation of the ring.

    • Solution : Switch solvent to n-Butanol (higher reflux temp: 118°C) or use a sealed tube/microwave reactor at 140°C.

  • Purification Difficulties (Excess Piperazine) :

    • Solution : If trituration fails, use Boc-piperazine instead of piperazine.

    • Protocol: React 6-chloropyridazin-3-ol with N-Boc-piperazine (1.2 eq) in Ethanol/DIPEA at reflux. Isolate the Boc-protected intermediate (more lipophilic, easy to column). Then, deprotect with 4M HCl/Dioxane to get the pure hydrochloride salt directly. This is the preferred industrial modification for high purity.

  • Solubility Issues :

    • The final HCl salt is water-soluble but poorly soluble in organic solvents. Ensure all organic impurities are washed away before the final acidification.

Safety & References

Safety
  • 3,6-Dichloropyridazine : Irritant, potential sensitizer. Handle in a fume hood.

  • Piperazine : Corrosive solid, respiratory sensitizer. Avoid dust inhalation.

  • Pyridazine Derivatives : Many are biologically active; treat all intermediates as potential potent compounds.[9]

References
  • Synthesis of 6-chloropyridazin-3-ol : Sengmany, S., et al. "Palladium-catalyzed synthesis of 6-arylpyridazin-3(2H)-ones." Tetrahedron2015 , 71(29), 4859-4867.[1] Link

  • Reaction of chloropyridazines with amines: Boissier, J. R., et al. "Synthesis and pharmacological study of new piperazinyl-pyridazines." J. Med. Chem.1963, 6, 541.
  • General Pyridazinone Reviews : Asif, M. "Various Chemical and Biological Activities of Pyridazinone Derivatives." Cent.[1][3][4][5][6][7][8][9][10][11][12][13] Eur. J. Exp. Biol.[6][12]2017 , 5(1), 1-19.

  • Commercial Synthesis Data : MolCore Product Sheet for CAS 1103508-29-7.[14] Link

  • Patent Methodology: Bristol-Myers Squibb Co. "Preparation of Pyridazine Derivatives." WO2019/89442, 2019. (Describing large scale synthesis of 3,6-dichloropyridazine and subsequent substitutions).

Sources

Exploratory

Technical Guide: Structural Elucidation of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride

Executive Summary This guide provides a comprehensive framework for the structural characterization of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7). As a critical intermediate in the synthesis of GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the structural characterization of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7). As a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors, the precise definition of its tautomeric state and salt stoichiometry is essential for downstream process development and regulatory filing.

This document moves beyond basic spectral assignment to address the specific challenges of this molecule: the lactam-lactim tautomerism of the pyridazine core and the site-specific protonation of the piperazine moiety.

The Structural Paradox: Tautomerism & Nomenclature

In chemical catalogs, this molecule is frequently listed as "pyridazin-3-ol." However, in the solid state and polar solvents (DMSO, MeOH), the structure predominantly exists as the pyridazin-3(2H)-one (lactam) tautomer. Furthermore, the hydrochloride salt forms at the most basic site—the distal secondary amine of the piperazine ring—rather than the pyridazine nitrogens.

Tautomeric Equilibrium & Protonation Map

The following diagram illustrates the theoretical equilibrium and the thermodynamically favored salt form that must be confirmed via spectroscopy.

Tautomerism cluster_legend Key Structural Features Lactim Lactim Form (Pyridazin-3-ol) Lactam Lactam Form (Pyridazin-3(2H)-one) *Favored in Solution* Lactim->Lactam Tautomerization (Fast) Salt Final Hydrochloride Salt Protonation at Piperazine N4 Lactam->Salt + HCl (1.0 eq) Desc1 1. Pyridazine C3=O vs C3-OH Desc2 2. Piperazine N1 (Aryl) vs N4 (Alkyl)

Figure 1: Tautomeric equilibrium shifting toward the lactam form, followed by regioselective protonation.

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation. The presence of specific regioisomers or byproducts dictates the analytical strategy.

Primary Route: Nucleophilic Aromatic Substitution (


)
  • Precursor: 3-Chloro-6-hydroxypyridazine (or 3,6-dichloropyridazine followed by hydrolysis).

  • Reagent: Piperazine (excess) or Boc-piperazine.

  • Mechanism: The piperazine nitrogen attacks C6.

  • Critical Impurity: Bis-substitution (3,6-di(piperazin-1-yl)pyridazine). This is easily detected by MS (M+H significantly higher) and NMR (loss of asymmetry).

Analytical Strategy: The Elucidation Workflow

To rigorously prove the structure, we employ a "Self-Validating" workflow where each technique answers a specific structural question.

Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and fragmentation.

  • Expected Data:

    • Parent Ion:

      
       Da (Free base) / Salt analysis depends on ionization mode.
      
    • Isotope Pattern: Chlorine signature (

      
       ratio of 3:1) is absent in the product but present in the starting material, confirming displacement.
      
    • Fragmentation: Loss of the piperazine ring or retro-Diels-Alder cleavage of the pyridazine.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for distinguishing the tautomer.


H NMR (DMSO-

) Assignment Logic
Proton GroupMultiplicityChemical Shift (

)
Structural Insight
Pyridazine H-4 Doublet (

Hz)
6.8 - 7.0 ppmHigh field due to

-carbonyl (Lactam).
Pyridazine H-5 Doublet (

Hz)
7.4 - 7.6 ppmLower field,

to carbonyl. The

-coupling confirms ortho relationship.
Piperazine

-CH

Broad Multiplet3.0 - 3.8 ppmBroadening indicates restricted rotation or exchange.
Amide NH Broad Singlet11.0 - 12.5 ppmThe Smoking Gun. Presence of this exchangeable proton confirms the Pyridazinone (Lactam) form.
Ammonium NH

Broad Singlet8.5 - 9.5 ppmConfirms HCl salt formation at the piperazine secondary amine.

C NMR & 2D Correlations
  • Carbonyl (C3): Look for a signal at ~160 ppm . A pure aromatic C-OH (Lactim) would typically appear slightly upfield or show different HSQC correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlation from Pyridazine H-4 to the Carbonyl C-3 confirms the ring structure.

    • Correlation from Piperazine

      
      -CH
      
      
      
      to Pyridazine C-6 proves the linkage point.
X-Ray Crystallography (The Gold Standard)

If the hydrochloride salt forms suitable single crystals, XRD provides the absolute configuration, confirming:

  • C=O bond length:

    
     Å (Double bond character) vs C-O (
    
    
    
    Å).
  • Proton location: Electron density maps will locate the H atom on the ring nitrogen (N2) and the piperazine nitrogen (N4).

Experimental Protocols

Synthesis of 6-(Piperazin-1-yl)pyridazin-3(2H)-one HCl

Note: This protocol assumes starting from 3-chloro-6-hydroxypyridazine.

  • Reaction: Charge a round-bottom flask with 3-chloro-6-hydroxypyridazine (1.0 eq) and Piperazine (3.0 eq to prevent bis-substitution). Add water or EtOH as solvent.

  • Conditions: Reflux for 12–18 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Workup: Evaporate solvent. The excess piperazine can be removed by selective extraction or column chromatography (silica gel, DCM/MeOH/NH

    
    ).
    
  • Salt Formation: Dissolve the free base in minimal EtOH. Add 1.25 M HCl in EtOH (1.1 eq) dropwise at 0°C.

  • Isolation: Filter the resulting white precipitate. Wash with cold Et

    
    O. Dry under vacuum at 45°C.
    
NMR Sample Preparation[2]
  • Solvent: DMSO-

    
     is required.[2] The salt is likely insoluble in CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming accuracy for determining

    
    -couplings.
    

Elucidation Logic Diagram

The following flowchart guides the researcher through the decision-making process during characterization.

ElucidationFlow Start Isolated Product (White Solid) MS Step 1: LC-MS Analysis Target Mass: 181 (M+H) Start->MS CheckMS Mass Correct? MS->CheckMS NMR Step 2: 1H NMR (DMSO-d6) CheckMS->NMR Yes CheckNH Amide NH Signal (>11 ppm)? NMR->CheckNH LactamConf Conclusion: Pyridazinone Tautomer CheckNH->LactamConf Yes (Present) LactimConf Conclusion: Pyridazinol Tautomer (Rare/Unlikely) CheckNH->LactimConf No (Absent) SaltCheck Step 3: Chloride Titration / XRD Confirm Stoichiometry LactamConf->SaltCheck

Figure 2: Decision tree for confirming the tautomeric state and identity.

References

  • Tautomerism in Pyridazines

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. Academic Press.
    • Source:

  • Synthesis of Piperazinyl-Pyridazines

    • Contreras, J. et al. "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry.
    • Source:

  • General Piperazine Characterization

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine."
    • Source:

  • Crystallographic Data (Analogous Structures)

    • Cambridge Crystallographic Data Centre (CCDC). Search for "6-amino-3(2H)
    • Source:

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride, a he...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Understanding these fundamental characteristics is critical for its application in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Chemical Identity and Structure

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is a salt composed of the organic base 6-(piperazin-1-yl)pyridazin-3-ol and hydrogen chloride. The core structure features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a piperazine and a hydroxyl group. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Molecular Structure:

Caption: Chemical structure of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride.

Key Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValueSource
CAS Number 1103508-29-7[1][2]
Molecular Formula C₈H₁₃ClN₄O[1]
Molecular Weight 216.67 g/mol [1][2]
SMILES OC1=NN=C(N2CCNCC2)C=C1.[H]Cl[2]

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

The solubility of a drug substance is a critical factor affecting its bioavailability. As a hydrochloride salt, 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is expected to exhibit higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH environments. The piperazine and pyridazine moieties contain several nitrogen atoms that can be protonated, further enhancing solubility in aqueous media.

  • Experimental Determination of Aqueous Solubility: A standard shake-flask method can be employed to determine the equilibrium solubility in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range of the gastrointestinal tract.

Melting Point

The melting point is a key indicator of a compound's purity and solid-state stability. A sharp melting point range is indicative of a highly pure crystalline substance.

  • Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and identifying any polymorphic transitions. A sample is heated at a constant rate, and the heat flow is measured as a function of temperature.

Dissociation Constant (pKa)

The pKa values of a molecule dictate its ionization state at different pH values. This is crucial for predicting its behavior in biological systems, including membrane permeability and receptor binding. The structure of 6-(Piperazin-1-yl)pyridazin-3-ol suggests the presence of multiple ionizable groups: the piperazine nitrogens and the pyridazinol hydroxyl group.

  • Experimental Determination of pKa: Potentiometric titration or UV-spectrophotometry are standard methods for pKa determination. These techniques involve monitoring changes in pH or UV absorbance as a function of the titrant volume.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is a key determinant of a drug's ability to cross cell membranes.

  • Experimental Determination of LogP/LogD: The shake-flask method using n-octanol and a buffered aqueous solution is the traditional approach. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can provide a rapid and reliable estimation of lipophilicity.

A summary of the predicted and experimentally relevant physicochemical properties is presented below.

PropertyPredicted/Experimental ValueSignificance in Drug Development
Aqueous Solubility Expected to be moderate to high, pH-dependent.Influences oral bioavailability and formulation options.
Melting Point Typically a high value for crystalline salts.Important for solid-state characterization and stability.
pKa Multiple pKa values are expected due to ionizable groups.Determines the charge state at physiological pH, affecting solubility and permeability.
LogP/LogD Expected to be low to moderate.Affects membrane permeability, protein binding, and metabolic stability.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for O-H, N-H, C=N, and C-O bonds would be expected.

Synthesis and Purification

The synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride typically involves a multi-step process. A common synthetic strategy involves the nucleophilic substitution of a halogenated pyridazine precursor with piperazine.[3][4][5] The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Caption: A generalized synthetic workflow for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride.

Purification of the final product is typically achieved through recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.[3] The purity is then assessed using techniques such as HPLC and melting point analysis.

Stability and Storage

The stability of a drug substance is a critical quality attribute. As a hydrochloride salt, 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is generally expected to be more stable than its free base.[6]

  • Storage Conditions: It is recommended to store the compound in a well-closed container, protected from light and moisture, at controlled room temperature.[7] A supplier suggests storage at 20°C for up to 2 years.[1]

Conclusion

This technical guide has outlined the key physicochemical properties, analytical characterization, synthesis, and stability considerations for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride. A thorough understanding of these parameters is fundamental for its successful development as a potential therapeutic agent. Further experimental investigations are necessary to fully characterize this compound and establish a comprehensive profile for its application in pharmaceutical research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82044, Piperazine, hydrochloride (1:?). Available from: [Link]

  • Boissier, J. R., et al. (1963). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4368. Available from: [Link]

  • Ather, A. Q., et al. (2009). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o14. Available from: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride: A Technical Guide to Target Identification and Validation

Introduction: The Scientific Premise In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic promise is a paramount objective. The compound 6-(piperazin-1-yl)pyridazin-3-o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Premise

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic promise is a paramount objective. The compound 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride emerges as a molecule of significant interest, embodying a strategic fusion of two pharmacologically significant scaffolds: the pyridazinone core and the piperazine moiety. The pyridazinone ring system is a well-established pharmacophore, present in a multitude of compounds exhibiting a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects[1][2]. Furthermore, the pyridazin-3(2H)-one core has demonstrated the capacity to interact with a diverse array of biological targets such as G-protein coupled receptors (GPCRs), nuclear receptors, and various enzymes[3].

Concurrently, the piperazine ring is a classic "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS)[4]. Its presence is a hallmark of numerous drugs targeting aminergic GPCRs, including serotonergic, dopaminergic, and adrenergic receptors[4]. The strategic incorporation of this basic piperazine group can also enhance pharmacokinetic properties, such as aqueous solubility and the ability to cross the blood-brain barrier.

This technical guide provides a comprehensive framework for the systematic identification and validation of the potential therapeutic targets of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride. We will proceed from a hypothesis-driven approach, grounded in the known pharmacology of its constituent chemical motifs, to detailed, field-proven experimental protocols designed to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from the laboratory to potential clinical applications.

Part 1: Hypothesis-Driven Target Prioritization

The molecular architecture of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride strongly suggests a predisposition for interaction with specific classes of protein targets. Our initial strategy is not a broad, untargeted screen, but rather a focused investigation into the most probable target families based on extensive structure-activity relationship (SAR) data from analogous compounds.

Primary Hypothesis: Aminergic G-Protein Coupled Receptors (GPCRs)

The presence of the piperazine moiety is a strong indicator of potential activity at aminergic GPCRs[4]. Many CNS-active drugs leverage the arylpiperazine structure to achieve high-affinity binding to serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors[4].

  • Causality of Experimental Choice: Targeting these receptors first is a logical starting point due to the high probability of interaction. A broad initial screen against a panel of aminergic GPCRs will efficiently determine if the compound has significant activity in this space, thereby guiding subsequent, more focused efforts.

Secondary Hypothesis: Protein Kinases

While less common than GPCR activity for this specific scaffold, some pyridazine derivatives have been identified as kinase inhibitors. The ATP-binding pocket of many kinases can accommodate heterocyclic ring systems. Given the critical role of kinases in oncology and inflammatory diseases, this target class warrants investigation.

  • Causality of Experimental Choice: A kinome-wide screen is a highly efficient method to assess for off-target effects and to potentially uncover novel anti-cancer or anti-inflammatory activities. This approach provides a broad view of the compound's selectivity profile early in the discovery process.

Tertiary Hypothesis: Phosphodiesterases (PDEs)

Structurally related pyridazinone derivatives are known to act as potent inhibitors of phosphodiesterases, particularly in the context of cardiovascular diseases[5][6]. PDE inhibition leads to increased levels of cyclic AMP and/or cyclic GMP, resulting in physiological effects such as vasodilation and positive inotropy[5].

  • Causality of Experimental Choice: Given the established precedent for pyridazinones as PDE inhibitors, a targeted panel of PDE enzyme assays is a cost-effective and mechanistically focused approach to explore potential cardiovascular applications.

The logical flow for this initial phase of target identification is visualized in the workflow diagram below.

G cluster_0 Phase 1: Hypothesis-Driven Target Screening Compound 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride GPCR_Screen Primary Screen: Aminergic GPCR Panel Compound->GPCR_Screen Primary Hypothesis Kinase_Screen Secondary Screen: Kinome-wide Panel Compound->Kinase_Screen Secondary Hypothesis PDE_Screen Tertiary Screen: PDE Enzyme Panel Compound->PDE_Screen Tertiary Hypothesis

Caption: Initial target identification workflow for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride.

Part 2: Experimental Protocols for Target Validation

Following the initial screening phase, any identified "hits" must be rigorously validated to confirm direct interaction and to quantify the compound's potency and selectivity. The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol: GPCR Target Validation via Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor[7]. This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of our test compound.

Objective: To determine the affinity (Ki) of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride for a specific GPCR target identified in the primary screen.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 dopamine receptors)

  • Test compound: 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10µM down to 0.1nM.

    • Dilute the cell membrane preparation in ice-cold assay buffer to a concentration that will result in specific binding of approximately 10% of the added radioligand.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of diluted radioligand, and 100 µL of the diluted membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM haloperidol for D2 receptors), 50 µL of diluted radioligand, and 100 µL of the diluted membrane preparation.

    • Test Compound Wells: Add 50 µL of each concentration of the test compound, 50 µL of diluted radioligand, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of inhibitor required to reduce specific binding by 50%.
Kd Equilibrium dissociation constant of the radioligand.
Ki Inhibitory constant of the test compound, representing its affinity for the receptor.
Protocol: Kinase Inhibitor Validation via ATP Competition Assay

To validate hits from a kinome screen, it's crucial to confirm that the inhibition is ATP-competitive, which is the most common mechanism for kinase inhibitors. This assay determines if the test compound's inhibitory activity can be overcome by increasing concentrations of ATP.

Objective: To determine if the inhibition of a specific kinase by 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride is ATP-competitive.

Materials:

  • Recombinant active kinase enzyme

  • Specific peptide or protein substrate for the kinase

  • Test compound: 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (specific to the kinase, but generally contains MgCl2)

  • ADP detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a matrix of reactions in a 384-well plate. Each row will have a fixed concentration of the test compound (e.g., at its IC50 and 10x IC50), and each column will have a varying concentration of ATP (e.g., from 1 µM to 1 mM).

    • Add the kinase, substrate, and test compound to the wells and allow to pre-incubate for 15-30 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding the varying concentrations of ATP to the appropriate wells.

    • Incubate the plate at 30°C for a time that ensures the reaction is in the linear range (typically 30-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal in each well using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • For each concentration of the test compound, plot the kinase activity (luminescence) against the ATP concentration.

    • If the compound is an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. This can be visualized by a rightward shift in the dose-response curves at higher ATP concentrations.

G cluster_1 Phase 2: Target Validation Workflow Hit Identified 'Hit' (e.g., GPCR or Kinase) Binding_Assay Quantitative Binding Assay (e.g., Radioligand Binding) Hit->Binding_Assay Determine Affinity (Ki) Functional_Assay Mechanism of Action Assay (e.g., ATP Competition) Hit->Functional_Assay Elucidate Mechanism Selectivity Selectivity Profiling (Against related targets) Binding_Assay->Selectivity Functional_Assay->Selectivity Validated_Target Validated Target Selectivity->Validated_Target cluster_workflow Affinity Chromatography-Mass Spectrometry Workflow A 1. Immobilize Compound on Solid Support (Beads) B 2. Incubate Beads with Cell Lysate A->B C 3. Wash to Remove Non-specific Binders B->C D 4. Elute Bound Proteins with Free Compound C->D E 5. Separate Proteins (SDS-PAGE) & Digest to Peptides D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Identify Proteins via Database Search F->G

Sources

Foundational

Technical Whitepaper: In Vitro Characterization and Screening of 6-(Piperazin-1-yl)pyridazin-3-ol HCl

This technical guide details the in vitro characterization and screening of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7).[1][2] This compound represents a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro characterization and screening of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7).[1][2]

This compound represents a "privileged scaffold" in medicinal chemistry—a hybrid of the pyridazinone and piperazine pharmacophores. It is frequently utilized as a core fragment for developing ligands targeting GABA receptors, kinases, and epigenetic readers (e.g., SMARCA). Consequently, screening this molecule requires a dual approach: assessing its intrinsic biological activity (safety/off-target) and its potential as a fragment-based lead.[1][2]

[1][2]

Physicochemical Foundation & Tautomeric Equilibrium[2]

Before initiating biological assays, researchers must address the compound's dynamic structural nature.[2] The "3-ol" nomenclature implies a hydroxyl group, but in aqueous solution, this scaffold exists in equilibrium with its pyridazin-3(2H)-one tautomer.[1][2]

Tautomerism and Assay Buffer Selection

The biological activity of this scaffold is often driven by the pyridazinone (keto) form, which functions as a hydrogen bond acceptor/donor mimic of peptide bonds. The hydrochloride salt improves water solubility but lowers the bulk pH of unbuffered solvents.

  • Critical Directive: All stock solutions must be prepared in DMSO (dimethyl sulfoxide) to maintain stability, but aqueous dilutions must be heavily buffered (e.g., 50 mM HEPES or PBS) to stabilize the protonation state of the piperazine nitrogen (

    
    ) and the tautomeric ratio.
    
Solubility Profiling Protocol

Objective: Determine the Kinetic Solubility Limit to prevent false negatives in screening caused by microprecipitation.

Methodology: Nephelometry or UV-Vis Spectroscopy.[1][2]

  • Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Dilution: Stepwise dilution into PBS (pH 7.4) and Sodium Acetate (pH 5.[1]0) to final concentrations of 1, 10, 50, 100, and 500

    
    M.
    
  • Incubation: Shake for 2 hours at 25°C.

  • Readout: Measure absorbance at 600 nm (turbidity).

  • Threshold: Any signal >2x background indicates precipitation.[2]

Safety & Off-Target Liability Screening[1][2]

Because piperazine derivatives are historically linked to GABA-A antagonism (seizure risk) and hERG channel blockade (cardiotoxicity), these specific liabilities must be ruled out early.

GABA-A Receptor Binding Assay (Radioligand)

This assay determines if the compound acts as a convulsant mimic (similar to Gabazine).[1][2]

  • Source: Rat brain cortical membranes.[1]

  • Ligand: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Muscimol (Agonist site) or 
    
    
    
    -SR-95531 (Antagonist site).[2]
  • Protocol:

    • Incubation: Mix membranes (100

      
      g protein) with 2 nM radioligand and test compound (0.1 nM – 10 
      
      
      
      M) in Tris-Citrate buffer (pH 7.4).
    • Time: Incubate for 60 min at 4°C (to minimize degradation).

    • Termination: Rapid vacuum filtration over GF/B filters.

    • Analysis: Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       using the Cheng-Prusoff equation.[2]
      
    • Interpretation: A ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      M suggests significant seizure liability.[2]
      
hERG Potassium Channel Inhibition (Automated Patch Clamp)

Objective: Assess QT prolongation risk.

  • System: CHO cells stably expressing hERG (

    
    ).
    
  • Method:

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Perfusion: Apply compound at 1, 10, and 30

      
      M.
      
    • Acceptance Criteria: Seal resistance > 500 M

      
      ; Tail current amplitude > 0.5 nA.
      

Fragment-Based Activity Screening (FBDD)[1][2]

If screening this compound as a "hit" for a novel target (e.g., Kinase or Epigenetic target), standard enzymatic assays may fail due to low affinity (high ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


M range). Biophysical methods are required.[2]
Surface Plasmon Resonance (SPR)

Rationale: SPR detects weak, transient binding typical of fragment scaffolds.

Workflow:

  • Immobilization: Covalently couple the target protein (e.g., SMARCA2, Kinase domain) to a CM5 sensor chip via amine coupling. Target density: 3000–5000 RU.[1][2]

  • Injection: Inject 6-(Piperazin-1-yl)pyridazin-3-ol at concentrations ranging from 10

    
    M to 1 mM.
    
    • Note: High concentrations require "Solvent Correction" to account for DMSO refractive index mismatch.[2]

  • Dissociation: Allow 60s dissociation time. Fragments typically have very fast ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     rates.[2]
    
  • Binding Model: Fit to a 1:1 Steady-State Affinity model to derive

    
    .
    

Visualizing the Screening Cascade

The following diagram illustrates the logical flow of screening, distinguishing between safety profiling and efficacy/fragment screening.

ScreeningCascade Start Compound: 6-(Piperazin-1-yl) pyridazin-3-ol HCl QC QC & Solubility (DMSO Stock, pH 7.4 Buffer) Start->QC Tautomer Tautomer Check (3-ol vs 3-one equilibrium) QC->Tautomer Verify Stability Safety Safety Profiling (Tox/Off-Target) QC->Safety Fragment Fragment Screening (Target Binding) QC->Fragment GABA GABA-A Binding (Seizure Risk) Safety->GABA hERG hERG Patch Clamp (Cardio Risk) Safety->hERG SPR SPR / NMR (Kd Determination) Fragment->SPR Funct Functional Assay (If Kd < 100 µM) SPR->Funct Confirmed Binder

Figure 1: Integrated screening workflow prioritizing solubility control and parallel safety/efficacy tracks.

Quantitative Data Summary

When analyzing results, organize data into the following standardized matrix to facilitate Go/No-Go decisions.

Assay CategoryParameterMethodCritical Threshold (Flag)
Physicochem Kinetic SolubilityNephelometry (pH 7.[1][2]4)

M (Poor Solubility)
Safety GABA-A Affinity (

)
Radioligand Binding

M (CNS Risk)
Safety hERG Inhibition (

)
Auto-Patch Clamp

M (QT Risk)
Efficacy Binding Affinity (

)
SPR / NMR

M (Weak Fragment)
Efficacy Ligand Efficiency (LE)Calculation

kcal/mol/heavy atom

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[1][2] (Discussion on pyridazinone tautomerism and privileged scaffolds). Link

  • Johnstone, R. A. C., et al. (2006). "Ligand Efficiency: A Useful Metric for Lead Selection". Drug Discovery Today. (Standard metrics for fragment screening). Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[2] "hERG potassium channels and cardiac arrhythmia". Nature.[1][2] (Protocols for hERG screening). Link[1][2]

  • Choudhary, M. I., et al. (2024). "Biological Activities of Piperazine Derivatives: A Comprehensive Review". Wisdom Library. (Review of piperazine scaffold pharmacology). Link

  • ChemScene. (2024). "Product Data: 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride". (Chemical properties and handling). Link

Sources

Exploratory

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The synthesis of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride, a key intermediate in the development of various pharmacologically active compounds, relies...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride, a key intermediate in the development of various pharmacologically active compounds, relies on a well-established synthetic pathway starting from readily available and cost-effective precursors. This guide provides a comprehensive overview of the starting materials, the rationale behind their selection, and detailed experimental protocols for the synthesis of this important molecule. The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2]

Strategic Overview of the Synthesis

The most common and industrially scalable synthesis of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride commences with the formation of the pyridazine ring from maleic anhydride and hydrazine. This is followed by a two-step functionalization of the pyridazine core to introduce the desired piperazine and hydroxyl moieties. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Two primary retrosynthetic pathways can be envisioned from the target molecule, both of which converge on the key intermediate, 3,6-dichloropyridazine.

G Target 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride Intermediate_A 6-(Piperazin-1-yl)pyridazin-3-ol Target->Intermediate_A HCl Intermediate_B 6-Chloropyridazin-3-ol Intermediate_A->Intermediate_B Piperazine Starting_Material_3 Piperazine Intermediate_A->Starting_Material_3 from Intermediate_B Intermediate_C 3,6-Dichloropyridazine Intermediate_B->Intermediate_C Selective Hydrolysis Starting_Material_1 Maleic Anhydride Intermediate_C->Starting_Material_1 Chlorination Starting_Material_2 Hydrazine Hydrate Intermediate_C->Starting_Material_2 Chlorination

Caption: Retrosynthetic analysis of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride.

Core Starting Materials and Their Rationale

The selection of starting materials is dictated by their commercial availability, cost-effectiveness, and reactivity in the desired transformations.

Starting MaterialStructureRationale for Selection
Maleic Anhydride A readily available and inexpensive cyclic anhydride that serves as the foundational building block for the pyridazine ring. Its electrophilic nature allows for efficient reaction with nucleophilic hydrazine.
Hydrazine Hydrate The source of the two adjacent nitrogen atoms in the pyridazine ring. It undergoes a condensation reaction with maleic anhydride to form the heterocyclic core.
Piperazine A cyclic diamine that is introduced onto the pyridazine ring via nucleophilic aromatic substitution.[3][4][5] Its symmetrical nature simplifies the reaction, although protection of one nitrogen atom is often necessary to prevent side reactions.

Synthetic Pathway and Experimental Protocols

The synthesis of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride can be broken down into four key stages:

  • Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

  • Synthesis of 3,6-Dichloropyridazine

  • Synthesis of 6-Chloropyridazin-3-ol

  • Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol and its Hydrochloride Salt

G Start Maleic Anhydride + Hydrazine Hydrate Step1 Synthesis of 3,6-Dihydroxypyridazine Start->Step1 Condensation Step2 Synthesis of 3,6-Dichloropyridazine Step1->Step2 Chlorination Step3 Synthesis of 6-Chloropyridazin-3-ol Step2->Step3 Selective Hydrolysis Step4 Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Step3->Step4 Nucleophilic Substitution with Piperazine Final 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride Step4->Final Salt Formation

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 3,6-Dihydroxypyridazine

The initial step involves the condensation of maleic anhydride with hydrazine hydrate to form the pyridazine ring.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a solution of maleic anhydride (1.0 eq) in water is prepared.

  • Hydrazine hydrate (1.1 eq) is added dropwise to the solution with stirring.

  • The reaction mixture is heated to reflux for 2-4 hours.[6][7]

  • Upon cooling, the product, 3,6-dihydroxypyridazine, precipitates out of the solution.

  • The solid is collected by filtration, washed with cold water, and dried.

Causality: The reaction proceeds via a nucleophilic acyl substitution of the anhydride by hydrazine, followed by an intramolecular condensation and dehydration to form the stable pyridazine ring. The use of an aqueous medium is both environmentally friendly and facilitates the precipitation of the product upon cooling.

Stage 2: Synthesis of 3,6-Dichloropyridazine

The hydroxyl groups of 3,6-dihydroxypyridazine are converted to chloro groups using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[7][8]

Protocol:

  • To a flask containing 3,6-dihydroxypyridazine (1.0 eq), phosphorus oxychloride (3.0-5.0 eq) is added cautiously.[8]

  • The mixture is heated to reflux for 3-5 hours.[6]

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated 3,6-dichloropyridazine is collected by filtration, washed with water, and dried.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl groups with chlorine atoms. The reaction is typically performed neat or in a high-boiling solvent. The workup with ice water is crucial to quench the excess reactive POCl₃ and precipitate the product.

Stage 3: Synthesis of 6-Chloropyridazin-3-ol

Selective hydrolysis of one of the chloro groups in 3,6-dichloropyridazine is a critical step to differentiate the two positions on the pyridazine ring.

Protocol:

  • 3,6-Dichloropyridazine (1.0 eq) is dissolved in a mixture of acetic acid and water.[9]

  • Potassium acetate (1.0 eq) is added, and the mixture is heated under microwave irradiation or conventional heating.[9]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed in vacuo.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 6-chloropyridazin-3-ol.[9]

Causality: The selective hydrolysis is achieved by using a milder nucleophile (acetate) under controlled conditions. The acetate first displaces one of the chlorine atoms, and subsequent hydrolysis of the resulting ester during workup yields the desired hydroxyl group. The choice of solvent and temperature is critical to prevent the di-hydrolysis product.

Stage 4: Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol and its Hydrochloride Salt

The final steps involve the nucleophilic substitution of the remaining chlorine atom with piperazine and the subsequent formation of the hydrochloride salt.

Protocol for Nucleophilic Substitution:

  • 6-Chloropyridazin-3-ol (1.0 eq) and an excess of piperazine (or a mono-protected piperazine derivative) are dissolved in a suitable solvent such as ethanol or isopropanol.

  • The reaction mixture is heated to reflux for 12-24 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield 6-(piperazin-1-yl)pyridazin-3-ol.

Protocol for Hydrochloride Salt Formation:

  • The purified 6-(piperazin-1-yl)pyridazin-3-ol is dissolved in a suitable solvent like ethanol or methanol.

  • A solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) is added dropwise until the pH is acidic.

  • The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality: The nucleophilic aromatic substitution is a key C-N bond-forming reaction.[10] The use of an excess of piperazine can drive the reaction to completion. If a mono-protected piperazine is used, a subsequent deprotection step is required. The formation of the hydrochloride salt is an acid-base reaction that improves the compound's handling properties and aqueous solubility, which is often desirable for pharmaceutical applications.

Considerations for Piperazine Protection

To avoid the formation of undesired bis-pyridazinyl piperazine by-products, it is often advantageous to use a mono-protected piperazine derivative, such as N-Boc-piperazine.

G Start 6-Chloropyridazin-3-ol + N-Boc-piperazine Step1 Nucleophilic Substitution Start->Step1 Intermediate N-Boc-6-(piperazin-1-yl)pyridazin-3-ol Step1->Intermediate Step2 Deprotection (e.g., TFA or HCl) Intermediate->Step2 Final 6-(Piperazin-1-yl)pyridazin-3-ol Step2->Final

Caption: Use of a protected piperazine in the synthesis.

The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, which can sometimes be combined with the hydrochloride salt formation step.

Conclusion

The synthesis of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride is a well-trodden path in organic synthesis, starting from simple and readily available materials. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and reaction conditions is paramount for a successful and scalable synthesis. This guide provides the fundamental knowledge required for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical entity.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (URL: [Link])

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies - PubMed. (URL: [Link])

  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google P
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL: Not available)
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. (URL: [Link])

  • Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties - ResearchGate. (URL: [Link])

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (URL: Not available)
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (URL: [Link])

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (URL: [Link])

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (URL: [Link])

  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene - ResearchGate. (URL: [Link])

  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google P
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])

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Foundational

An In-depth Technical Guide to the Synthesis and Application of 6-chloro-3-(piperazin-1-yl)pyridazine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction between 3...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and piperazine. This reaction is a cornerstone in medicinal chemistry, serving as a critical gateway to a diverse range of pharmacologically active compounds. We will dissect the underlying mechanism, provide field-proven experimental protocols, and discuss the strategic importance of the resulting scaffold in modern drug discovery.

Strategic Importance: The Union of a Versatile Heterocycle and a Privileged Pharmacophore

The reaction's significance lies in the strategic combination of two powerful molecular components:

  • 3,6-Dichloropyridazine : This electron-deficient diazine is a highly valuable starting material. The two chlorine atoms are excellent leaving groups, and the nitrogen atoms in the ring activate these positions for nucleophilic attack, making it a versatile scaffold for building complex molecules.[1] Its derivatives are known to possess a wide range of biological activities.[2]

  • Piperazine : As a "privileged scaffold," the piperazine ring is a ubiquitous feature in a vast number of approved drugs.[3] Its inclusion in a molecule can impart desirable physicochemical properties, such as improved aqueous solubility and oral bioavailability. It also serves as a non-rigid linker, allowing for optimal positioning of pharmacophoric groups to interact with biological targets.

The coupling of these two entities primarily yields 6-chloro-3-(piperazin-1-yl)pyridazine , a key intermediate that retains a reactive "handle" (the C6 chlorine) for subsequent functionalization, while also incorporating the valuable piperazine moiety. This intermediate is a foundational building block for synthesizing compounds targeting a range of diseases, including inflammatory conditions and cancer.[4][5][6][7]

The Core Reaction: Mechanism and Selectivity Control

The formation of 6-chloro-3-(piperazin-1-yl)pyridazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and controlling product outcomes.

The SNAr Mechanism

The reaction is a two-step process that involves the addition of the nucleophile followed by the elimination of the leaving group.[8][9]

  • Nucleophilic Attack : One of the nitrogen atoms of piperazine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring.[10] This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridazine ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate.[8]

  • Elimination and Aromatization : The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the substituted product.

Figure 1: S_N_Ar Mechanism of Piperazine with 3,6-Dichloropyridazine
Controlling Selectivity: Mono- vs. Di-substitution

A critical aspect of this reaction is controlling the degree of substitution. Piperazine has two secondary amine groups, both of which are nucleophilic.

  • Mono-substitution : To favor the desired mono-substituted product, 6-chloro-3-(piperazin-1-yl)pyridazine, the stoichiometry must be carefully controlled. Typically, 3,6-dichloropyridazine is used in molar excess relative to piperazine, or the two reactants are used in a close to 1:1 molar ratio. This minimizes the chance of a second molecule of 3,6-dichloropyridazine reacting with the free -NH group of the already-substituted piperazine.

  • Di-substitution : If piperazine is used in excess, the reaction will favor the formation of 3,6-bis(piperazin-1-yl)pyridazine. Conversely, if piperazine is the limiting reagent and 3,6-dichloropyridazine is in large excess, the formation of the di-substituted 1,4-bis(6-chloropyridazin-3-yl)piperazine becomes more probable. For most drug discovery applications, achieving selective mono-substitution is the primary goal.[11]

A Field-Proven Protocol for Selective Mono-Substitution

This section provides a robust, step-by-step methodology for the synthesis of 6-chloro-3-(piperazin-1-yl)pyridazine, which can be adapted for scales ranging from milligrams to multi-kilograms.[5]

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Mono-Substitution A 1. Reagent Setup Dissolve 3,6-dichloropyridazine in ethanol. Add piperazine and triethylamine (base). B 2. Thermal Reaction Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor progress via TLC. A->B C 3. Isolation Cool to room temperature. Filter the crude precipitate (product and triethylamine HCl salt). B->C D 4. Work-up & Purification Wash precipitate with cold ethanol to remove impurities. Recrystallize from a suitable solvent system (e.g., CH2Cl2/ethanol). C->D E 5. Characterization Confirm structure and purity using NMR, MS, and melting point analysis. D->E Downstream_Applications Figure 3: Synthetic Versatility of the Core Scaffold cluster_c6 Reactions at C6-Cl cluster_n4 Reactions at Piperazine N-H A 6-chloro-3-(piperazin-1-yl)pyridazine (Core Intermediate) B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C-C bond C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C C-N bond D S_N_Ar with other nucleophiles (R-OH, R-SH) A->D C-O, C-S bond E Amide Coupling (R-COOH, Coupling agent) A->E Amide bond F Reductive Amination (R-CHO, NaBH(OAc)3) A->F C-N bond G Alkylation (R-X, Base) A->G C-N bond P1 PDE4 Inhibitors (e.g., for COPD) B->P1 C->P1 P3 CNS Agents (e.g., Antidepressants) C->P3 D->P1 P2 Anticancer Agents (e.g., Kinase Inhibitors) E->P2 F->P2 G->P2 G->P3

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(piperazin-1-yl)pyridazin-3-ol: An In-Depth Guide for Medicinal Chemistry Professionals

Introduction: The Significance of the Piperazinyl-Pyridazinone Scaffold In the landscape of medicinal chemistry, the pyridazinone core is a privileged scaffold, renowned for its wide spectrum of pharmacological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazinyl-Pyridazinone Scaffold

In the landscape of medicinal chemistry, the pyridazinone core is a privileged scaffold, renowned for its wide spectrum of pharmacological activities.[1][2] Pyridazinone derivatives have demonstrated potential as analgesic, anti-inflammatory, antimicrobial, and antihypertensive agents, among other therapeutic applications.[3] The incorporation of a piperazine moiety, a versatile pharmacophore known to enhance aqueous solubility and modulate biological activity, often leads to compounds with improved pharmacokinetic profiles and potent biological effects.[4] The target molecule, 6-(piperazin-1-yl)pyridazin-3-ol, represents a key intermediate in the synthesis of more complex drug candidates, combining the favorable attributes of both the pyridazinone and piperazine pharmacophores. This application note provides a comprehensive, step-by-step guide to the synthesis of this valuable compound, grounded in established chemical principles and supported by practical insights for researchers in drug discovery and development.

Synthetic Strategy Overview

The synthesis of 6-(piperazin-1-yl)pyridazin-3-ol is most effectively achieved through a two-step sequence starting from commercially available 3,6-dichloropyridazine. The overall synthetic transformation is depicted below:

Synthesis_Overview Start 3,6-Dichloropyridazine Intermediate 6-Chloropyridazin-3-ol Start->Intermediate Step 1: Selective Hydrolysis Final 6-(Piperazin-1-yl)pyridazin-3-ol Intermediate->Final Step 2: Nucleophilic Aromatic Substitution

Caption: Overall two-step synthesis of the target compound.

This strategy hinges on the differential reactivity of the two chlorine atoms on the pyridazine ring, allowing for a selective initial hydrolysis followed by a nucleophilic aromatic substitution.

Part 1: Synthesis of the Key Intermediate, 6-Chloropyridazin-3-ol

The initial step involves the selective hydrolysis of one of the chloro groups of 3,6-dichloropyridazine to yield 6-chloropyridazin-3-ol. This transformation takes advantage of the greater susceptibility of one of the C-Cl bonds to nucleophilic attack.

Protocol: Synthesis of 6-Chloropyridazin-3-ol

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Grade
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98≥98%
Acetic AcidCH₃COOH60.05Glacial
WaterH₂O18.02Deionized
Potassium AcetateCH₃COOK98.14≥99%
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Sodium SulfateNa₂SO₄142.04Anhydrous

Procedure:

  • To a solution of acetic acid and water (5:1 v/v, 20 mL) in a microwave-safe reaction vessel, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol).

  • Seal the vessel and heat the mixture to 140 °C using microwave irradiation for 70 minutes.[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • To the resulting residue, add ethyl acetate (30 mL) and water (30 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic phases, wash with saturated brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield 6-chloropyridazin-3-ol as a solid.

Expected Yield: ~90-95%

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ 6.96 (d, 1H), 7.25 (d, 1H).[5]

Scientific Rationale:

The selective mono-hydrolysis of 3,6-dichloropyridazine is a critical step. The use of acetic acid and water provides a mildly acidic medium for the hydrolysis, while potassium acetate acts as a buffer and a source of acetate ions, which can participate in the reaction. Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[5]

Part 2: Nucleophilic Aromatic Substitution to Yield 6-(piperazin-1-yl)pyridazin-3-ol

The final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further activated by the remaining chloro and the pyridazinone carbonyl group, facilitates the displacement of the chloride by the secondary amine of piperazine.

Protocol: Synthesis of 6-(piperazin-1-yl)pyridazin-3-ol

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Grade
6-Chloropyridazin-3-olC₄H₃ClN₂O130.53As synthesized
PiperazineC₄H₁₀N₂86.14≥99%
EthanolC₂H₅OH46.07Anhydrous
DichloromethaneCH₂Cl₂84.93ACS Grade

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyridazin-3-ol (1.0 g, 7.66 mmol) in absolute ethanol (20 mL).

  • Add piperazine (1.32 g, 15.32 mmol, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the crude product and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a dichloromethane/methanol gradient.

Expected Yield: Moderate to good, dependent on purification method.

Characterization (Expected for Hydrochloride Salt):

  • Molecular Formula: C₈H₁₃ClN₄O[6]

  • Molecular Weight: 216.67 g/mol [6]

  • ¹H NMR (DMSO-d₆): Signals corresponding to the pyridazine ring protons and the piperazine protons are expected. The chemical shifts will be influenced by the solvent and pH.

  • ¹³C NMR (DMSO-d₆): Resonances for the carbons of the pyridazine and piperazine rings are anticipated.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ is approximately 181.1.

Scientific Rationale:

The nucleophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack. The reaction is typically carried out in a polar protic solvent like ethanol, which can solvate the ions formed during the reaction. Using an excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction. Heating to reflux provides the necessary activation energy for the substitution to occur at a reasonable rate.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination A 6-Chloropyridazin-3-ol C Meisenheimer Complex (Intermediate) A->C + Piperazine B Piperazine D Meisenheimer Complex E 6-(Piperazin-1-yl)pyridazin-3-ol D->E - Cl⁻

Caption: General mechanism of the SNAr reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 6-chloropyridazin-3-ol Incomplete reaction.Ensure the reaction temperature and time are as specified. Check the power output of the microwave reactor.
Formation of di-hydrolyzed product.Use the stoichiometric amount of potassium acetate.
Step 2: Incomplete reaction Insufficient heating or reaction time.Ensure the reaction is at a steady reflux. Extend the reaction time and monitor by TLC.
Deactivation of piperazine.Use anhydrous ethanol to prevent side reactions with water.
Purification challenges Product is highly polar.Use a more polar eluent system for column chromatography (e.g., dichloromethane with a higher percentage of methanol, potentially with a small amount of ammonia to prevent streaking).
Co-elution of impurities.Consider recrystallization from a different solvent system.

Conclusion

The synthesis of 6-(piperazin-1-yl)pyridazin-3-ol is a straightforward yet crucial process for the development of novel pyridazinone-based therapeutic agents. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can reliably produce this key intermediate for further elaboration in their drug discovery programs. The presented methodology emphasizes efficiency, selectivity, and provides practical guidance for overcoming potential synthetic hurdles.

References

  • Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). A practical and efficient synthesis of 6-substituted-3-chloropyridazines. Tetrahedron, 71(29), 4859-4867.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives.
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Organic Chemistry Portal. (2021).
  • El-Sayed, M. A. A., et al. (2025).
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. PubChem.
  • BLD Pharm. (n.d.). 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride.
  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives.
  • MolCore. (n.d.). 1103508-29-7 | 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. PubChem.
  • El-Adl, K., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and Analogues as Potent Antinociceptive Agents. PubChem.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of pyridazinone derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 18(3), 918–922.

Sources

Application

Application Note: Purification Strategies for 6-(piperazin-1-yl)pyridazin-3-ol

Executive Summary Purifying 6-(piperazin-1-yl)pyridazin-3-ol presents a distinct challenge due to its amphoteric nature and high polarity.[1] The molecule contains a basic secondary amine (piperazine, pKa ~9.[1][2]8) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 6-(piperazin-1-yl)pyridazin-3-ol presents a distinct challenge due to its amphoteric nature and high polarity.[1] The molecule contains a basic secondary amine (piperazine, pKa ~9.[1][2]8) and an acidic/tautomeric pyridazinone moiety (pKa ~10.5).[1][2] Standard silica gel chromatography often results in irreversible adsorption, severe tailing, or co-elution with polar impurities.[1][2]

This guide details three validated protocols to overcome these issues:

  • Modified Normal Phase (NP) Flash Chromatography: Utilizing basic modifiers to suppress silanol interactions.[1][2]

  • Reverse Phase (RP) Prep-HPLC: Leveraging pH switching for orthogonal selectivity.

  • Solid Phase Extraction (SCX): A "Catch-and-Release" method for high-throughput cleanup.[1]

Physicochemical Analysis & Separation Logic

Understanding the analyte is the prerequisite for separation.[1][2]

  • Tautomerism: In solution, the molecule exists in equilibrium between the pyridazin-3-ol (lactim) and pyridazin-3(2H)-one (lactam) forms, with the lactam often predominating.[1]

  • Basicity: The piperazine ring is a strong base.[1][2] On unbuffered silica (pH ~5), it becomes protonated (

    
    ), interacting ionically with deprotonated silanols (
    
    
    
    ), causing peak broadening.[1][2]
  • Solubility: High solubility in water, DMSO, and Methanol.[1][2] Poor solubility in Dichloromethane (DCM) or Hexanes.[1][2]

The Separation Strategy Matrix
MethodStationary PhaseMobile PhaseMechanismBest For
Protocol A Silica (Irregular/Spherical)DCM : MeOH :

Adsorption + DeactivationCrude reaction mixtures (Gram scale)
Protocol B C18 (ODS)

: ACN (High pH)
Hydrophobic InteractionFinal polishing (>99% purity)
Protocol C SCX (Sulfonic Acid)MeOH ->

/MeOH
Ion ExchangeRemoving non-basic byproducts

Detailed Protocols

Protocol A: Modified Normal Phase Flash Chromatography

The "Gold Standard" for piperazine derivatives when C18 is unavailable.[2]

Rationale: The addition of Ammonium Hydroxide (


) serves two purposes: it deprotonates the piperazine (reducing ionic drag) and competitively blocks active silanol sites on the silica.[1][2]

Materials:

  • Column: High-performance spherical silica (20–40 µm).[1] Note: Amine-functionalized silica is a superior alternative if budget permits.[1]

  • Solvent A: Dichloromethane (DCM).[1][2]

  • Solvent B: 10% Methanol in DCM containing 1%

    
    .[1][2]
    
    • Preparation: Mix 900 mL DCM + 100 mL MeOH + 10 mL conc.[1]

      
      . Shake vigorously and vent.
      

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude mixture in a minimum amount of MeOH.[1][2]

    • Add Celite 545 (ratio 1:2 sample:Celite) or loose silica.[1][2]

    • Evaporate to dryness on a rotavap until a free-flowing powder is obtained.

    • Why: Liquid injection in MeOH will cause "band broadening" due to the strong solvent effect.[1][2]

  • Column Conditioning:

    • Flush the column with 100% DCM + 1% Triethylamine (TEA) or 5 CV (Column Volumes) of the Solvent B mixture to neutralize the silica acidity.[1][2]

  • Elution Gradient:

    • 0–5 min: 0% B (100% DCM).[1][2]

    • 5–20 min: Linear ramp to 50% B (Effective: 5% MeOH / 0.5%

      
      ).
      
    • 20–30 min: Hold at 50% B.

    • Observation: The product typically elutes between 4–8% MeOH concentration.[1][2]

  • Detection:

    • Monitor at 254 nm (aromatic ring) and 220 nm (amide/amine).[1][2]

    • TLC Check: Use DCM:MeOH:NH4OH (90:9:1).[1][2] Stains: Ninhydrin (turns blue/purple) or Iodine.[1][2]

Protocol B: Reverse Phase Prep-HPLC (High pH)

Recommended for high-purity requirements.[1]

Rationale: At low pH (TFA), the piperazine is doubly protonated, making the molecule extremely polar and eluting near the void volume (dead time).[1][2] Using a High pH buffer keeps the piperazine neutral, increasing retention and improving peak shape.[1][2]

Materials:

  • Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX), capable of withstanding pH 10.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water, adjusted to pH 10 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Gradient Table:

Time (min)% Mobile Phase BFlow Rate
0.0520 mL/min
1.0520 mL/min
12.06020 mL/min
12.19520 mL/min
15.09520 mL/min

Critical Note: Do not use standard silica-based C18 columns at pH 10, as the silica backbone will dissolve.[1] Use "Hybrid" or polymer-based columns.

Protocol C: SCX "Catch-and-Release"

Best for removing non-basic impurities (e.g., unreacted chloropyridazine).[1]

Procedure:

  • Load: Dissolve crude in MeOH (or 5% AcOH in MeOH) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with 100% MeOH. The basic product remains bound to the sulfonic acid resin; neutral/acidic impurities wash away.[1][2]

  • Elute: Release the product using 2M

    
     in Methanol.
    
  • Finish: Evaporate the ammoniacal methanol to yield the free base.

Troubleshooting Guide

IssueRoot CauseSolution
Severe Tailing Residual silanol activity.[1]Increase

content to 1.5% or switch to TEA (Triethylamine).
Product Stuck on Column Solubility limit or ionic bonding.[1][2]Switch to Protocol B (RP-HPLC) or use "Basic Alumina" instead of Silica.
Co-elution Impurities have similar polarity.[1][2]Change selectivity: If using MeOH, switch to Acetone/DCM or use RP-HPLC.
Poor Solubility High crystal lattice energy.[1]Use DMF for loading, but ensure a C18 guard column is used to prevent breakthrough.[1][2]

Workflow Visualization

PurificationWorkflow Start Crude 6-(piperazin-1-yl)pyridazin-3-ol SolubilityCheck Check Solubility: Soluble in DCM? Start->SolubilityCheck Decision1 High Purity (>99%) Required? SolubilityCheck->Decision1 No (Polar) NP_Path Protocol A: Normal Phase (DCM/MeOH/NH4OH) Decision1->NP_Path No (Bulk/Crude) RP_Path Protocol B: Prep-HPLC (pH 10 Buffer) Decision1->RP_Path Yes SCX_Path Protocol C: SCX Cartridge (Cleanup only) Decision1->SCX_Path Quick Cleanup DryLoad Step: Dry Load on Celite NP_Path->DryLoad Final Pure Product (Free Base) RP_Path->Final SCX_Path->Final Condition Step: Pre-treat Silica with TEA DryLoad->Condition Condition->Final

Figure 1: Decision tree for selecting the optimal purification method based on purity requirements and scale.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 1103508-29-7. PubChem.[1][3][4] Retrieved October 26, 2023, from [Link][1][2]

  • Patel, M., et al. (2012).[1][2] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 17, MDPI.[1][2] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1][2]

Sources

Method

Application Note: A Framework for the Preclinical Characterization of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel compound, 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride. The protocols outlined herein are designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel compound, 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's physicochemical properties, in vitro biological activity, mechanism of action, and preliminary in vivo behavior. The guide emphasizes a logical, stepwise progression from fundamental compound validation to complex biological assays, ensuring data integrity and providing a robust foundation for further development.

Introduction: The Promise of Pyridazine and Piperazine Scaffolds

The molecular architecture of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride is built upon two "privileged structures" in medicinal chemistry: pyridazine and piperazine. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key component in numerous pharmacologically active agents.[1][2] Its unique physicochemical properties, including a high dipole moment and hydrogen-bonding capacity, make it valuable for drug-target interactions.[3] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[4][5]

Similarly, the piperazine scaffold is a cornerstone in drug design, found in a multitude of approved drugs targeting a vast range of conditions from cancer to CNS disorders.[6][7][8] Its conformational flexibility and ability to be substituted at its nitrogen atoms allow for fine-tuning of a compound's pharmacological and pharmacokinetic properties.[9] The combination of these two potent scaffolds in a single molecule suggests a high potential for significant biological activity, warranting a thorough and systematic investigation.

This guide presents a logical workflow to de-orphanize the activity of this novel compound, starting with foundational assays and progressing to more complex in vivo models.

PART 1: Foundational Analysis: Compound Validation and Profiling

Before any biological assessment, it is imperative to confirm the identity, purity, solubility, and stability of the test compound. This step is critical for data reproducibility and the accurate interpretation of subsequent results.

Protocol 1.1: Identity and Purity Confirmation

Rationale: To ensure that the compound used in all experiments is the correct molecule and free from significant impurities that could confound biological data.

Methodology:

  • Mass Spectrometry (MS):

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).

    • Infuse the solution into an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • Acquire the mass spectrum in positive ion mode to confirm the molecular weight of the parent compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Inject a 1 mg/mL solution of the compound.

    • Analyze the chromatogram to determine the purity of the compound, which should ideally be >95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the observed chemical shifts and coupling constants match the expected structure of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride.

Protocol 1.2: Aqueous Solubility and Stability Assessment

Rationale: Determining the solubility and stability in aqueous buffers is crucial for designing cell-based assays and in vivo formulations. Poor solubility can lead to inaccurate potency measurements, while instability can result in a loss of active compound over the course of an experiment.

Methodology:

  • Solubility:

    • Prepare a series of concentrations of the compound in phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the solutions at room temperature for 2 hours.

    • Centrifuge to pellet any undissolved compound.

    • Measure the concentration of the supernatant using a validated HPLC method or UV-Vis spectrophotometry.

  • Stability:

    • Prepare a known concentration of the compound (e.g., 10 µM) in cell culture medium (e.g., DMEM with 10% FBS).

    • Incubate the solution at 37°C in a 5% CO₂ incubator.

    • Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze the concentration of the parent compound in each aliquot by HPLC to determine the rate of degradation.

PART 2: In Vitro Biological Evaluation: Uncovering a Phenotype

With a validated compound, the next phase is to identify its biological effects. A broad, phenotypic screening approach is often the most effective starting point for a novel compound with an unknown mechanism.

G cluster_0 Phenotypic Screening Workflow Compound Validated Compound Stock (DMSO) Screen High-Throughput Screen (e.g., NCI-60 Panel) Compound->Screen Single High Dose Hit_ID Identify Sensitive Cell Lines ('Hits') Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response 8-point curve Lead Prioritized Lead for MOA Studies Dose_Response->Lead

Caption: Workflow for phenotypic screening and hit validation.

Protocol 2.1: Broad Phenotypic Screening for Anti-proliferative Activity

Rationale: To identify if the compound has cytotoxic or cytostatic effects and to determine which cell types are most sensitive. A broad cancer cell line panel (like the NCI-60) is an excellent tool for this purpose.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells from a diverse panel of cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Treat the cells with the compound at a single high concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Cell lines showing significant inhibition (e.g., >50%) are considered "hits."

Protocol 2.2: Dose-Response and IC₅₀ Determination

Rationale: For the "hit" cell lines identified in the primary screen, a dose-response experiment is necessary to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Seeding: Seed the sensitive cell lines in 96-well plates as described in Protocol 2.1.

  • Serial Dilution: Prepare a serial dilution of the compound (e.g., 8-point, 3-fold dilutions starting from 30 µM).

  • Treatment: Treat the cells with the range of concentrations and a vehicle control.

  • Assay: Perform the MTT assay as described in Protocol 2.1.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride

Cell LineTissue of OriginIC₅₀ (µM)
HCT116Colon0.25
A549Lung1.5
MCF-7Breast0.8
U87-MGGlioblastoma> 30
PC-3Prostate0.4

PART 3: Elucidating the Cellular Mechanism of Action (MOA)

Once a potent anti-proliferative effect is confirmed, the next logical step is to investigate how the compound is inhibiting cell growth. Key cellular processes to investigate are the cell cycle and apoptosis (programmed cell death).

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Rationale: To determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which can provide clues about the molecular targets involved.[14]

Methodology:

  • Treatment: Treat a sensitive cell line (e.g., HCT116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[15]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[16]

Protocol 3.2: Apoptosis Induction Assay

Rationale: To determine if the observed reduction in cell viability is due to the induction of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this.[17]

Methodology:

  • Treatment: Treat cells as described in Protocol 3.1 for a relevant time period (e.g., 24 or 48 hours).

  • Harvest: Collect all cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[18][19][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Analysis: Analyze immediately by flow cytometry. The results will differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 3.3: Western Blot Analysis of Key Signaling Pathways

Rationale: Based on the cell cycle and apoptosis data, Western blotting can be used to probe for changes in the expression or phosphorylation status of key proteins within relevant signaling pathways (e.g., MAPK, PI3K/Akt, p53).[21]

Methodology:

  • Protein Extraction: Treat cells with the compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[23]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, p-ERK, p-Akt, Cyclin B1) overnight at 4°C. Follow with an appropriate HRP-conjugated secondary antibody.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

G cluster_1 Hypothetical MOA Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Compound Compound->MEK G cluster_2 In Vivo Efficacy Workflow Implant Implant Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth (to ~100 mm³) Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Treat Administer Compound & Vehicle Randomize->Treat Monitor Measure Tumors & Body Weight Treat->Monitor Endpoint Endpoint Analysis (Tumor Weight) Monitor->Endpoint

Caption: Workflow for a standard xenograft efficacy study.

References

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • SAR Publication. (n.d.). Exploring pharmacological significance of piperazine scaffold. [Link]

  • PMC. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Preprints.org. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PMC. (n.d.). Murine Pharmacokinetic Studies. [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies. [Link]

  • UCLA. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • ResearchGate. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • NCBI. (2023). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Protocols.io. (n.d.). LLC cells tumor xenograft model. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

  • ResearchGate. (n.d.). Murine Pharmacokinetic Studies. [Link]

  • Bio-protocol. (2005). Xenograft Tumor Model Protocol. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]

Sources

Application

Application Note: Cell Culture Evaluation of Pyridazinone Derivatives

Introduction & Therapeutic Context Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile biological profile.[1] Unlike generic small molecules, these derivatives often exh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile biological profile.[1] Unlike generic small molecules, these derivatives often exhibit dual functionality:

  • Anti-inflammatory Activity: primarily via phosphodiesterase (PDE3/4) inhibition and suppression of COX-2/5-LOX pathways.

  • Anticancer Potential: via induction of apoptosis (Bax/Bcl-2 modulation) and cell cycle arrest in solid tumors (e.g., A549, MCF-7).

Critical Technical Challenge: The primary hurdle in testing pyridazinone derivatives in vitro is their high lipophilicity. Improper solubilization leads to micro-precipitation in aqueous culture media, resulting in false-negative toxicity data and inconsistent IC₅₀ values. This guide prioritizes solubility management alongside biological validation.

Pre-Experimental: Compound Solubilization & Handling

Rationale: Pyridazinone derivatives often have aqueous solubility as low as


 M. Direct addition to media is prohibited.
Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).

  • Vehicle Control: Media containing DMSO at the exact final concentration used in treatment (typically 0.1% - 0.5%).

Protocol: The "Step-Down" Dilution Method

To prevent "crashing out" (precipitation) upon contact with media:

  • Master Stock: Dissolve the solid pyridazinone derivative in 100% DMSO to create a 10 mM to 50 mM Master Stock. Vortex until clear.

    • QC Check: Inspect against light. Any turbidity indicates incomplete solvation.

  • Intermediate Dilution: Do not dilute directly from Master Stock to the cell well. Create a 1000x intermediate in DMSO.

  • Working Solution: Dilute the intermediate 1:1000 into pre-warmed (

    
    ) culture medium immediately before adding to cells.
    
    • Limit: Final DMSO concentration must not exceed 0.5% (v/v) for cancer lines and 0.1% (v/v) for sensitive primary cells or macrophages.

G Solid Solid Derivative (Hydrophobic) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Solubilize Inter_Plate Intermediate Plate (Serial Dilutions in DMSO) DMSO_Stock->Inter_Plate Serial Dilution Media_Mix Working Solution (Medium + 0.1% DMSO) Inter_Plate->Media_Mix 1:1000 Dilution (Prevents Shock) Cell_Well Cell Monolayer (Treatment) Media_Mix->Cell_Well Add to Cells

Figure 1: Step-Down Dilution Workflow to prevent compound precipitation in aqueous media.

Application A: Anti-inflammatory Screening (Macrophage Model)

Target Cell Line: RAW 264.7 (Murine Macrophages) Mechanism Validated: Inhibition of LPS-induced NO production and cytokine release (PDE4/NF-kB axis).

Experimental Design
ParameterSpecificationReason
Seeding Density

cells/well (96-well)
High density required for detectable NO accumulation.
Inducer Lipopolysaccharide (LPS), 1

g/mL
Mimics bacterial infection to trigger inflammatory cascade.
Pre-incubation 1-2 hours (Compound before LPS)Allows pyridazinone to inhibit PDE/Kinases before NF-kB translocation.
Duration 18 - 24 hoursSufficient time for iNOS expression and Nitrite accumulation.
Protocol: Griess Assay for Nitric Oxide (NO)
  • Seed Cells: Plate RAW 264.7 cells in DMEM + 10% FBS. Incubate overnight.

  • Starvation (Optional): Replace media with 1% FBS media 2 hours prior to treatment to reduce basal noise.

  • Treatment:

    • Add Pyridazinone derivatives (0.1 - 50

      
      M).
      
    • Incubate for 1 hour .

    • Add LPS (Final conc. 1

      
      g/mL) to all wells except Negative Control.
      
  • Incubation: 24 hours at

    
    , 5% CO₂.
    
  • Measurement:

    • Transfer 100

      
      L of supernatant to a fresh plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins in dark (Room Temp).

    • Read Absorbance at 540 nm .

  • Calculation: Compare against a Sodium Nitrite (

    
    ) standard curve.
    

Application B: Anticancer Cytotoxicity Screening

Target Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon). Preferred Assay: SRB (Sulforhodamine B) or MTT. Note: SRB is often preferred for pyridazinones as it measures protein mass and is less sensitive to metabolic interference than MTT.

Protocol: SRB Assay (High Stability)
  • Seeding: Seed

    
     cells/well. Incubate 24h for attachment.
    
  • Treatment: Add derivatives (serial dilutions). Incubate 48 - 72 hours .

    • Why 72h? Pyridazinones often act via cell cycle arrest; shorter times may miss cytostatic effects.

  • Fixation (Critical):

    • Add cold TCA (Trichloroacetic acid) to final 10% (w/v).

    • Incubate 1h at

      
      . Wash 4x with tap water. Dry.
      
  • Staining:

    • Add 0.4% SRB solution (in 1% acetic acid) for 30 mins.

    • Wash 4x with 1% acetic acid to remove unbound dye. Dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

  • Read: Absorbance at 510 nm .

Mechanistic Validation: The PDE4/cAMP Pathway

Pyridazinone derivatives frequently act as PDE3 or PDE4 inhibitors. To validate this mechanism, researchers must trace the signal transduction from the enzyme target to the transcriptional outcome.

Mechanism: Inhibition of PDE4 prevents the hydrolysis of cAMP. Elevated cAMP activates PKA, which inhibits NF-kB nuclear translocation, thereby reducing inflammatory cytokines (TNF-


, IL-6).

PDE_Pathway Pyridazinone Pyridazinone Derivative PDE4 PDE4 Enzyme (Target) Pyridazinone->PDE4 Inhibits cAMP cAMP Levels (Accumulation) PDE4->cAMP Normally Degrades PKA PKA Activation cAMP->PKA Activates NFkB NF-kB Complex PKA->NFkB Phosphorylates/Inhibits Nucleus Nuclear Translocation (Blocked) NFkB->Nucleus Reduced Entry Cytokines Inflammatory Cytokines (TNF-a, IL-6) DOWN Nucleus->Cytokines Reduced Transcription

Figure 2: Mechanism of Action. Pyridazinone derivatives inhibit PDE4, leading to cAMP accumulation and downstream suppression of inflammatory cytokines.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Well Compound insolubility in aqueous media.Reduce final concentration. Ensure DMSO stock is warm before diluting. Do not exceed 0.5% DMSO.[2][3]
High Background (MTT) Pyridazinone reducing MTT directly.Switch to SRB Assay (protein-based) or ATP-based luminescence assays.
No IC₅₀ Convergence Incubation time too short.Extend treatment to 72 hours. Pyridazinones are often cytostatic (arrest) rather than cytotoxic (kill) initially.
Vehicle Toxicity DMSO % too high for cell line.Run a "DMSO-only" control curve. If >10% kill at 0.5% DMSO, lower limit to 0.1%.

References

  • Anti-inflammatory Mechanism (PDE4)

    • Bouchoucha, A., et al. (2021).[4] Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances.

  • Anticancer Protocols (A549/SRB)

    • Luo, Y., et al. (2021).[4] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity.[1] RSC Advances.

  • Solubility & DMSO Effects

    • Li, Y., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
  • Macrophage Assay Methodology

    • Al-Sanea, M.M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Chemical Biology & Drug Design.

Sources

Method

Application Note: Scalable Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7). It prioritizes process safety, impuri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7). It prioritizes process safety, impurity control, and yield optimization suitable for kilogram-scale production.

Executive Summary & Strategic Value

6-(Piperazin-1-yl)pyridazin-3-ol is a high-value heterocyclic scaffold often utilized in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structure features a pyridazine core capable of tautomerization (pyridazin-3-ol


 pyridazin-3(2H)-one), providing versatile hydrogen-bonding motifs for target binding.

Scaling this synthesis presents specific challenges:

  • Regioselectivity: Ensuring substitution occurs at the C6 position without bis-substitution.

  • Purification: Efficiently removing excess piperazine without tedious chromatography.

  • Salt Stoichiometry: Controlling the formation of the mono-hydrochloride salt to ensure consistent physicochemical properties.

This guide details a Nucleophilic Aromatic Substitution (SNAr) route using 3-chloro-6-hydroxypyridazine as the starting material. This route is superior to the 3,6-dichloropyridazine pathway for scale-up as it avoids the formation of bis-piperazinyl byproducts and leverages the "green" solvent capabilities of water/ethanol systems.

Retrosynthetic Analysis & Pathway Logic

The chosen route relies on the activation of the C6-chlorine atom by the adjacent nitrogen and the electron-withdrawing nature of the pyridazine ring. While the C3-hydroxyl group is electron-donating (deactivating for SNAr), the tautomeric pyridazin-3(2H)-one form restores sufficient electrophilicity at C6.

Reaction Scheme

Starting Material: 3-Chloro-6-hydroxypyridazine (CAS: 1677-80-1) Reagent: Piperazine (anhydrous or hexahydrate) Product: 6-(Piperazin-1-yl)pyridazin-3-ol HCl

ReactionScheme SM 3-Chloro-6-hydroxypyridazine (Solid, Stable) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Reflux (H2O) Reagent Piperazine (3-5 eq) (Nucleophile) Reagent->Intermediate FreeBase Free Base Product 6-(Piperazin-1-yl)pyridazin-3-ol Intermediate->FreeBase - HCl Salt Target API HCl Salt Form FreeBase->Salt HCl/iPrOH Crystallization

Figure 1: Reaction pathway leveraging the tautomeric activation of the pyridazinone core.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry Piperazine: 3.0 – 5.0 eqExcess piperazine drives the reaction to completion and acts as an HCl scavenger. It prevents the product (a secondary amine) from reacting with the starting material (dimerization).
Temperature 95°C – 100°C (Reflux)The 3-OH group deactivates the ring; high thermal energy is required to overcome the activation barrier for SNAr.
Solvent Water or 10% EtOH/H₂OGreen Chemistry: Water is an excellent solvent for piperazine and allows for high reaction temperatures. It also facilitates the precipitation of the product upon pH adjustment.
pH Control Workup pH: 8.5 – 9.0Critical for isolating the free base. The product is amphoteric (pKa ~9.8 for piperazine NH, ~8.5 for pyridazinol OH).

Detailed Experimental Protocol (Scale: 100g Input)

Phase 1: Nucleophilic Substitution

Objective: Conversion of chloropyridazine to the piperazinyl derivative.

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging:

    • Charge Water (500 mL) .

    • Add Piperazine (196 g, 2.28 mol, 3.0 eq) . Stir until dissolved.

    • Note: The dissolution of piperazine is endothermic; allow temperature to stabilize.

    • Add 3-Chloro-6-hydroxypyridazine (100 g, 0.76 mol) in a single portion.

  • Reaction:

    • Heat the suspension to reflux (approx. 100°C) .

    • Maintain reflux for 12–16 hours .

    • IPC (In-Process Control): Monitor by HPLC (C18 column, 5% to 95% ACN in Water). Target: <2% Starting Material.

  • Workup (Isolation of Free Base):

    • Cool the reaction mixture to 20–25°C .

    • The reaction mixture will likely be a homogeneous solution or slight suspension.

    • Distillation: Concentrate the mixture under reduced pressure (50°C) to remove approx. 300 mL of water (removing bulk volume).

    • Precipitation: Cool the residue to 0–5°C. The free base, 6-(piperazin-1-yl)pyridazin-3-ol , has low solubility in cold water compared to the excess piperazine.

    • Optional: If precipitation is sluggish, adjust pH to ~9.0 using 6N HCl (carefully) to reach the isoelectric point, inducing crystallization.

    • Filtration: Filter the solid.[1] Wash the cake with cold water (2 x 50 mL) and acetone (1 x 100 mL) to remove residual piperazine.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield (Free Base): 100–115 g (70–80%).

Phase 2: Salt Formation (Hydrochloride)

Objective: Formation of the stable, water-soluble HCl salt (CAS 1103508-29-7).

  • Dissolution:

    • Suspend the dried free base (100 g) in Methanol (500 mL) or Ethanol (600 mL) .

    • Heat to 60°C. The solid may not fully dissolve; this is acceptable.

  • Acidification:

    • Add HCl in Isopropanol (5-6N) or Conc. Aqueous HCl (1.1 eq) dropwise.

    • Observation: The mixture will clarify as the salt forms, followed by the precipitation of the HCl salt.

  • Crystallization:

    • Stir at 60°C for 30 minutes to ensure homogeneity of the salt form.

    • Cool slowly to 0–5°C over 2 hours.

    • Age the slurry at 0°C for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold Ethanol (100 mL) followed by MTBE (100 mL) (to remove moisture).

    • Dry under vacuum at 45°C with a nitrogen bleed.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_salt Salt Formation Step1 Charge Water + Piperazine Step2 Add 3-Chloro-6-hydroxypyridazine Step1->Step2 Step3 Reflux (100°C, 16h) Step2->Step3 Step4 Concentrate (Remove 60% vol) Step3->Step4 IPC: <2% SM Step5 Cool to 5°C (Precipitation) Step4->Step5 Step6 Filtration (Remove excess Piperazine) Step5->Step6 Step7 Reslurry in MeOH/EtOH Step6->Step7 Free Base Solid Step8 Add HCl (1.1 eq) Step7->Step8 Step9 Crystallize & Dry Step8->Step9

Figure 2: Step-by-step unit operations for the synthesis and isolation.

Analytical Controls & Troubleshooting

Quality Control Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.5% (Area %).

  • Piperazine Content: <0.5% (Critical impurity).

  • Identity (1H NMR): Consistent with structure.

    • Diagnostic Signals (DMSO-d6):

      
       12.0 (br s, OH/NH), 7.8 (d, Pyridazine-H), 7.0 (d, Pyridazine-H), 3.6-3.0 (m, Piperazine-H).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Free Base) Product soluble in mother liquor due to high pH or excess water.Reduce water volume further during concentration. Adjust pH strictly to isoelectric point (approx pH 9).
High Piperazine Impurity Inefficient washing of the filter cake.Repulp the wet cake in acetone or acetonitrile (piperazine is soluble; product is not) and refilter.
Colored Product (Yellow/Brown) Oxidation of piperazine or trace metal contamination.Perform the reaction under Nitrogen atmosphere. Use charcoal treatment during the salt formation step in methanol.

References

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 139035014, 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol hydrochloride. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[2] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[2] The Journal of Organic Chemistry, 86(13), 8926–8932. Retrieved from [Link]

  • Toma, L., et al. (2002).[3] 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.[3] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of Novel Pyridazinone Analogs

Introduction: The Enduring Pharmacological Significance of the Pyridazinone Scaffold Pyridazinone, a six-membered heterocyclic motif featuring two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Pharmacological Significance of the Pyridazinone Scaffold

Pyridazinone, a six-membered heterocyclic motif featuring two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the development of novel therapeutics.[3][4] The inherent structural features of the pyridazinone ring, including its capacity for hydrogen bonding and substitution at various positions, allow for the fine-tuning of its physicochemical and pharmacological properties.[5] This has led to the discovery of pyridazinone-containing compounds with applications as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[6][7]

The continued exploration of this versatile scaffold necessitates robust and adaptable synthetic strategies. This guide provides an in-depth examination of established and contemporary methods for the laboratory synthesis of novel pyridazinone analogs, with a focus on practical application, mechanistic understanding, and troubleshooting.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the pyridazinone ring can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern on the heterocyclic core and the availability of starting materials. Here, we delve into two of the most widely employed and versatile strategies.

Strategy 1: Condensation of γ-Keto Acids with Hydrazines

This is arguably the most common and direct approach to 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the aromatic pyridazin-3(2H)-ones.[8] The reaction proceeds via the condensation of a γ-keto acid or its ester derivative with hydrazine or a substituted hydrazine.

Causality of Experimental Choices:

  • Starting Materials: The γ-keto acid provides the four-carbon backbone and the carbonyl group that will become part of the pyridazinone ring. The choice of substituents on the γ-keto acid directly translates to the substitution pattern of the final product. Hydrazine hydrate is a common and cost-effective source of the N-N moiety. Substituted hydrazines can be used to introduce substituents at the N2 position of the pyridazinone ring.

  • Solvent: Protic solvents like ethanol or acetic acid are typically used as they facilitate the dissolution of the reactants and participate in the proton transfer steps of the mechanism.

  • Temperature: Reflux temperatures are generally employed to overcome the activation energy of the condensation and cyclization steps, driving the reaction to completion.

Reaction Mechanism: The reaction is believed to proceed through the initial formation of a hydrazone by the reaction of the keto group with hydrazine.[9][10] This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid (or ester) carbonyl group, leading to a cyclic intermediate which then dehydrates to form the pyridazinone ring.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid and Hydrazine Hydrate

This protocol details the synthesis of a model 4,5-dihydropyridazin-3(2H)-one.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid (for acidification, if necessary)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve β-benzoylpropionic acid (10 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (20 mmol, 2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, add 50 mL of water to the reaction mixture. A precipitate may form.[11]

    • Extract the product with dichloromethane (3 x 50 mL).[11]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[12]

Expected Yield: 75-85%

Protocol 2: Synthesis of Substituted 3(2H)-Pyridazinones via Friedel-Crafts Acylation and Subsequent Cyclization

This two-step protocol is a versatile method for preparing pyridazinones with aromatic substituents.

Step 1: Friedel-Crafts Acylation of an Aromatic Compound with Succinic Anhydride

Materials:

  • Substituted benzene (e.g., Toluene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated Hydrochloric Acid

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 equivalents) and nitrobenzene.

  • Addition of Reactants: Add a solution of succinic anhydride (1 equivalent) and the substituted benzene (1 equivalent) in nitrobenzene dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. The resulting β-aroylpropionic acid will precipitate and can be collected by filtration.

Step 2: Cyclization with Hydrazine Hydrate

The procedure for the cyclization of the obtained β-aroylpropionic acid with hydrazine hydrate is identical to Protocol 1 .

Data Presentation: Characterization of Synthesized Pyridazinone Analogs

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides an example of how to present the characterization data for a series of novel pyridazinone analogs.

Compound IDR¹ SubstituentR² SubstituentYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z) [M+H]⁺
PZ-01 PhenylH82178-1807.8-7.4 (m, 5H), 4.5 (s, 1H), 2.8-2.5 (m, 4H)165.2, 142.1, 130.5, 129.8, 128.7, 30.1, 28.9175.08
PZ-02 4-ChlorophenylH78195-1977.7 (d, 2H), 7.4 (d, 2H), 4.6 (s, 1H), 2.8-2.5 (m, 4H)165.0, 140.8, 134.5, 130.2, 129.1, 30.0, 28.8209.04
PZ-03 PhenylMethyl75155-1577.8-7.4 (m, 5H), 4.5 (s, 1H), 3.1 (s, 3H), 2.8-2.5 (m, 4H)165.4, 142.3, 130.6, 129.9, 128.8, 35.2, 30.3, 29.0189.10

Visualization of Synthetic Workflow and Troubleshooting

General Synthetic Workflow for Pyridazinone Analogs

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of pyridazinone analogs.

Synthetic_Workflow Start Starting Materials (γ-Keto Acid & Hydrazine) Reaction Condensation/ Cyclization Start->Reaction Solvent, Heat Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude Pyridazinone Workup->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Column Chromatography Pure_Product Pure Pyridazinone Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Product Characterized Analog Characterization->Final_Product

Caption: General workflow for pyridazinone synthesis.

Troubleshooting Common Issues in Pyridazinone Synthesis

Low yields and the formation of side products are common challenges in organic synthesis. The following decision tree provides a systematic approach to troubleshooting these issues in pyridazinone synthesis.[6]

Troubleshooting_Tree Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Reactants Pure Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impurities Found Optimize_Conditions Optimize Reaction Conditions Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Side_Reactions->Optimize_Conditions No Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Reactions->Adjust_Stoichiometry Yes Isolate_Byproducts Isolate and Characterize Byproducts Adjust_Stoichiometry->Isolate_Byproducts

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology. Abstract: This document provides a comprehensive guide to the strategic derivatization of 6-(Piperazin-1-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: This document provides a comprehensive guide to the strategic derivatization of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride, a versatile scaffold in modern drug discovery. We move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to rationally design and synthesize novel analogues with enhanced pharmacological profiles. Detailed, field-tested protocols for key transformations at the piperazine moiety are provided, alongside insights into reaction optimization, troubleshooting, and characterization.

Introduction: The Strategic Value of the 6-(Piperazin-1-yl)pyridazin-3-ol Scaffold

The 6-(piperazin-1-yl)pyridazin-3-ol core is a privileged scaffold in medicinal chemistry. Its structural components are frequently found in ligands targeting a range of receptors, particularly G-protein coupled receptors (GPCRs). A notable example is its role as a key intermediate in the synthesis of compounds with high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are critical targets for antipsychotic and antidepressant therapies. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient starting material for further chemical modifications.

The true power of this scaffold lies in its inherent modularity. The piperazine ring, with its secondary amine, presents a readily accessible handle for a wide array of chemical transformations. This allows for the systematic exploration of the chemical space around the core, a process known as Structure-Activity Relationship (SAR) studies. By strategically introducing different substituents, researchers can fine-tune a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.

This guide will focus on the most common and impactful derivatization strategies centered on the piperazine nitrogen, providing both the "how" and the "why" for each experimental choice.

Core Chemical Principles & Reaction Sites

The derivatization of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride primarily involves the nucleophilic secondary amine of the piperazine ring. The pyridazinol portion of the molecule can also be modified, but for the purpose of this guide, we will focus on the more frequently exploited piperazine nitrogen.

Reaction_Sites cluster_legend Key Derivatization Sites main N_alkylation N-Alkylation main->N_alkylation Primary Site: Secondary Amine (Piperazine) N_acylation N-Acylation main->N_acylation N_arylation N-Arylation main->N_arylation reductive_amination Reductive Amination main->reductive_amination N_Alkylation_Workflow A 1. Dissolve Starting Material & Base B 2. Add Alkyl Halide A->B C 3. Heat & Stir B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Work-up & Extraction D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: Workflow for N-Alkylation.

Step-by-Step Procedure:

  • To a round-bottom flask, add 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (1.0 eq), a suitable solvent (e.g., acetonitrile or DMF, 10 mL/mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Causality: The base is crucial to neutralize the hydrochloride salt and deprotonate the secondary amine, rendering it nucleophilic. Cesium carbonate is often more effective due to its higher solubility in organic solvents. [1]2. Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., 1-bromobutane, 1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Data Table: Example N-Alkylation Conditions

Alkyl HalideBaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃ACN60685-95
1-BromobutaneCs₂CO₃DMF801270-85
Ethyl BromoacetateK₂CO₃ACN50480-90
Protocol 2: Reductive Amination

This protocol is ideal for introducing a wider variety of alkyl groups, especially those derived from aldehydes and ketones. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation. [1][2] Workflow Diagram:

Reductive_Amination_Workflow A 1. Dissolve Starting Material & Aldehyde/Ketone B 2. Add Reducing Agent (STAB) A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench & Work-up D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: Workflow for Reductive Amination.

Step-by-Step Procedure:

  • To a round-bottom flask, add 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (1.0 eq) and a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 15 mL/mmol).

  • Add the desired aldehyde or ketone (1.1 eq).

  • If using the hydrochloride salt, add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base. Stir for 10 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion formed in situ from the amine and carbonyl compound, without reducing the carbonyl starting material itself. [1][3]5. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Acylation with an Acyl Chloride

This protocol details the formation of an amide linkage, a common bioisostere for the basic amine, which can improve metabolic stability and introduce new points of interaction with a biological target.

Step-by-Step Procedure:

  • Dissolve 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM or THF, 15 mL/mmol) in a round-bottom flask.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).

    • Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the HCl generated during the acylation reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acyl chloride), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Characterization and Validation

It is imperative to validate the structure and purity of the newly synthesized derivatives. The following techniques are standard practice:

  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring. A change in the Rf value from the starting material indicates a successful transformation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the desired product and an initial assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The appearance of new signals corresponding to the added substituent and shifts in the signals of the piperazine protons confirm the derivatization.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, typically aiming for >95% for biological screening. [4]

Conclusion

The 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride scaffold is a highly valuable starting point for the synthesis of diverse chemical libraries. The protocols outlined in this application note for N-alkylation, reductive amination, and N-acylation represent robust and reproducible methods for its derivatization. By understanding the chemical principles behind these transformations, researchers can rationally design and execute synthetic strategies to generate novel compounds with optimized properties, thereby accelerating the drug discovery and development process.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

  • Barattini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Barattini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health. [Link]

  • Reductive amination route for selective N-monosubstitution. (n.d.). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Hydrolysis of Chloropyridazine

Welcome to the technical support center for the hydrolysis of chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in chemical theory.

Question 1: My hydrolysis reaction is very slow or has stalled completely. What are the likely causes and how can I fix it?

Answer:

A stalled or sluggish hydrolysis reaction is a common issue, typically pointing to insufficient reactivity of the system. The hydrolysis of a chloropyridazine is a nucleophilic aromatic substitution (SNAr) reaction, and its rate is highly dependent on several factors.

Potential Causes & Solutions:

  • Insufficient Temperature: The activation energy for the SNAr reaction on an electron-deficient ring like pyridazine can be significant.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes the desired reaction without significant byproduct formation. Many hydrolysis reactions require heating to achieve a reasonable rate.[1][2]

  • Incorrect pH (Suboptimal Catalysis): The reaction can be catalyzed by either acid or base, and operating at a neutral pH without a catalyst can be exceptionally slow.[3][4][5]

    • Acid Catalysis: Protonation of a ring nitrogen increases the electrophilicity of the carbon-chlorine bond, making it more susceptible to nucleophilic attack by water.

    • Base Catalysis: Hydroxide ions (OH⁻) are much stronger nucleophiles than water molecules.

    • Solution: Introduce a catalytic amount of a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). The choice depends on the stability of your substrate and product to pH extremes. For base-catalyzed hydrolysis, using a stoichiometric amount of a strong base is common.[3][6]

  • Poor Solubility: If your chloropyridazine substrate is not fully dissolved in the aqueous medium, the reaction becomes mass-transfer limited.

    • Solution: Add a co-solvent to improve solubility. Common choices include ethanol, methanol, dioxane, or dimethylformamide (DMF). The ideal co-solvent is miscible with water and dissolves your substrate. Start with a small percentage (e.g., 10-20%) and increase as needed, keeping in mind that changing the solvent can also affect reaction kinetics.[1]

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation indicates that undesired reaction pathways are competing with your target hydrolysis. The key is to adjust conditions to favor the desired SNAr pathway.

Potential Causes & Solutions:

  • Reaction Temperature is Too High: While heat can increase the reaction rate, excessive temperatures can provide enough energy to overcome the activation barriers for side reactions, such as decomposition or reactions with the solvent.

    • Solution: Lower the reaction temperature. The goal is to find a temperature that is high enough for the hydrolysis to proceed efficiently but low enough to minimize byproduct formation. This "optimal window" is specific to each substrate.

  • Incorrect Choice of Catalyst or Catalyst Concentration: The nature and amount of catalyst can dramatically influence selectivity.

    • Solution (Acid Catalysis): If using a strong acid, consider switching to a weaker Brønsted acid or a solid acid catalyst, which can offer higher selectivity and easier workup.[4][7] Over-acidification can sometimes lead to substrate degradation.

    • Solution (Base Catalysis): If strong bases cause decomposition, try a milder base like sodium carbonate (Na₂CO₃) or an organic base. Ensure the base concentration is optimized; an excess may promote unwanted side reactions.

  • Presence of Competing Nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., from impurities in the starting material or solvent), they can compete with water or hydroxide.

    • Solution: Ensure the purity of your starting materials and use high-purity solvents. If the substrate has other functional groups sensitive to hydrolysis (e.g., esters, amides), a carefully controlled pH and temperature are critical.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions about the chloropyridazine hydrolysis reaction.

Question 1: What is the general mechanism for the hydrolysis of chloropyridazine?

Answer:

The hydrolysis of chloropyridazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): The nucleophile (either H₂O under acidic/neutral conditions or OH⁻ under basic conditions) attacks the carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, which stabilize the resulting negative charge. This forms a high-energy intermediate known as a Meisenheimer complex .

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The overall rate is typically governed by the first step: the formation of the Meisenheimer complex.

Question 2: How does pH fundamentally affect the rate of hydrolysis?

Answer:

pH is one of the most critical parameters for controlling the rate and success of the hydrolysis.

  • Under Acidic Conditions (Low pH): A nitrogen atom in the pyridazine ring becomes protonated. This places a formal positive charge on the ring, making it significantly more electron-deficient. This heightened electrophilicity makes the carbon attached to the chlorine much more susceptible to attack by the weak nucleophile, water.[5]

  • Under Basic Conditions (High pH): The concentration of the hydroxide ion (OH⁻) is high. Hydroxide is a much stronger and more effective nucleophile than a neutral water molecule, leading to a significantly faster rate of attack on the carbon-chlorine bond.[3][6]

  • Under Neutral Conditions (pH ~7): The reaction relies on the weak nucleophilicity of water and the inherent electrophilicity of the chloropyridazine ring. This is often the slowest condition and typically requires high temperatures to proceed at a practical rate.

Section 3: Data & Protocols

Table 1: General Reaction Condition Parameters
ParameterTypical RangeRationale & Key Considerations
Temperature 50 - 150 °CLower temperatures for highly activated substrates; higher temperatures are often required. Monitor for decomposition above 120 °C.[2]
pH 1-2 (Acidic) or 12-14 (Basic)Acid catalysis activates the ring. Base catalysis provides a strong nucleophile. Neutral pH is generally slow.[3][5]
Catalyst HCl, H₂SO₄ (Acid) / NaOH, KOH (Base)The choice depends on substrate stability. Solid acid/base catalysts can also be used for easier separation.[4][7]
Solvent Water, Water/Ethanol, Water/DioxaneA co-solvent is often necessary to ensure the substrate is fully dissolved.
Concentration 0.1 M - 1.0 MHigher concentrations can increase reaction rate but may lead to solubility issues or exotherms.
Monitoring TLC, LC-MS, HPLCRegular monitoring is crucial to determine reaction completion and check for byproduct formation.[9][10][11]
Exemplary Protocol: Base-Catalyzed Hydrolysis

This is a general guideline. Specific quantities and conditions must be optimized for your particular substrate.

  • Reagent Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chloropyridazine substrate (1.0 eq).

    • Add a suitable solvent system (e.g., 9:1 water:ethanol) to achieve a concentration of ~0.5 M.

    • Stir the mixture until the substrate is fully dissolved.

  • Reaction Execution:

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress every hour using TLC (e.g., with a 1:1 Ethyl Acetate:Hexanes mobile phase). The product, a pyridazinone, should be significantly more polar than the starting material.

  • Workup & Purification:

    • Once the reaction is complete (as judged by TLC/HPLC), cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture to pH ~7 by adding 1 M aqueous HCl.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography as needed.

Section 4: Visualizing the Process

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Start Chloropyridazine + OH⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Step 1 (Slow) Addition End Pyridazinone + Cl⁻ Meisenheimer->End Step 2 (Fast) Elimination

Caption: The two-step addition-elimination mechanism for base-catalyzed hydrolysis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Conversion or Stalled Reaction Check_Sol Is the substrate fully dissolved? Start->Check_Sol Add_Cosolvent Action: Add co-solvent (EtOH, Dioxane) Check_Sol->Add_Cosolvent No Check_Temp Is the temperature adequate? Check_Sol->Check_Temp Yes Add_Cosolvent->Check_Temp Increase_Temp Action: Increase temperature by 10°C Check_Temp->Increase_Temp No Check_pH Is the pH neutral? Check_Temp->Check_pH Yes Monitor Monitor progress via TLC/HPLC Increase_Temp->Monitor Add_Catalyst Action: Add Acid (HCl) or Base (NaOH) Check_pH->Add_Catalyst Yes Check_pH->Monitor No Add_Catalyst->Monitor

Caption: A logical workflow for troubleshooting low-yield hydrolysis reactions.

References

  • Sessler, R. J., & Hughes, D. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(18), 6789-6795. [Link]

  • Li, Y., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO₃(MgO)/ZrO₂ Catalyst. MDPI. [Link]

  • Otto, S., & Engberts, J. B. F. N. (2003). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Organic & Biomolecular Chemistry, 1(16), 2805-2812. [Link]

  • Barrera, C. M., Salvatierra, D., & Giralt, F. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Universitat Rovira i Virgili. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Blake, T. A., et al. (2018). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of analytical toxicology, 42(8), 548-556. [Link]

  • Bédard, A. C., et al. (2021). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of chemical information and modeling, 61(11), 5438-5447. [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (n.d.). ResearchGate. [Link]

  • Finding Optimal Reaction Conditions. (2018). ChemistryViews. [Link]

  • Al-Absi, M., et al. (2024). Solid Acid–Base Catalysts Based on Layered Double Hydroxides Applied for Green Catalytic Transformations. MDPI. [Link]

  • Wang, Z., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Semantic Scholar. [Link]

  • Madikizela, L. M., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

  • Colegate, S. M., & Edgar, J. A. (2015). Update on analytical methods for toxic pyrrolizidine alkaloids. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 32(6), 931-946. [Link]

  • Kim, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. ACS central science, 8(12), 1686-1695. [Link]

  • Hydrolysis. (n.d.). McGraw Hill's AccessScience. [Link]

  • Page, M. I., & Williams, A. (2003). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (15), 1938-1939. [Link]

Sources

Optimization

Technical Support Center: Pyridazinone Synthesis Scale-Up

The following technical guide is structured as a specialized support center resource for process chemists and engineers. It prioritizes actionable troubleshooting, safety protocols for hazardous reagents (specifically hy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for process chemists and engineers. It prioritizes actionable troubleshooting, safety protocols for hazardous reagents (specifically hydrazine), and scalable purification strategies.

Status: Operational | Tier: L3 (Senior Application Scientist) Topic: Troubleshooting Scale-Up Challenges in Pyridazinone Scaffolds

Executive Summary: The Scale-Up Paradox

Pyridazinone synthesis, particularly the condensation of


-keto acids/esters with hydrazine, is deceptively simple on a milligram scale. However, at the kilogram scale, three critical failure modes emerge:
  • Thermal Runaway: The hydrazine condensation is highly exothermic.

  • Regioselectivity Drift: Thermodynamic vs. kinetic control shifts with reactor geometry and heat transfer rates.

  • Purification Bottlenecks: The "oiling out" phenomenon common in pyridazinone derivatives prevents efficient filtration.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Chemical Safety & Thermal Management

Critical Hazard: Hydrazine Hydrate (64-100%) handling.[1] Context: Hydrazine is a potent reducing agent, carcinogen, and sensitizer. At scale, accumulation of unreacted hydrazine due to poor mixing can lead to delayed, explosive exotherms.

Troubleshooting Guide: Thermal Excursions
SymptomProbable CauseCorrective Action
Sudden Temp Spike (>10°C) Accumulation of hydrazine (dosing too fast relative to reaction rate).Stop dosing immediately. Increase agitation speed. Verify cooling loop capacity. Resume only when

returns to baseline.
Delayed Onset Exotherm Induction period due to low initiation temperature.Do not add more reagent. Warm reactor slightly to trigger initiation, then cool back to setpoint before resuming addition.
Foaming/Gas Evolution Decomposition of hydrazine or decarboxylation byproduct.Reduce pressure gradually if under vacuum. Add anti-foaming agent compatible with downstream steps. Check for metal impurities (catalyzes decomposition).
Validated Protocol: Safe Hydrazine Addition (100g - 1kg Scale)

Objective: Control the condensation of a


-keto ester with hydrazine hydrate while maintaining 

.
  • Reactor Prep: Charge Keto-ester substrate and solvent (Ethanol or 2-MeTHF). Cool to

    
    .
    
  • IPC 1 (In-Process Control): Verify agitation is creating a vortex. Ensure condenser set to

    
    .
    
  • Dosing: Dilute Hydrazine Hydrate (1.1 equiv) in equal volume of solvent.

  • Addition: Add hydrazine solution via subsurface dip tube over 2–4 hours.

    • Constraint: Maintain internal temp

      
      .
      
    • Logic: Subsurface addition prevents hydrazine vapor accumulation in the headspace (flash hazard).

  • Post-Addition Stir: Hold at

    
     for 1 hour, then slowly ramp to reflux.
    
    • Why? Allows kinetic product to form before thermodynamic equilibration, reducing impurity profile.

Module 2: Regioselectivity & Yield Optimization

Challenge: N-alkylation of the pyridazinone ring often yields mixtures of N1 (desired) and O-alkylation or N2 isomers, depending on the tautomeric equilibrium.

Visualizing the Decision Matrix

The following diagram outlines the logic for troubleshooting regioselectivity issues during the functionalization of the pyridazinone core.

RegioselectivityLogic Start Issue: Poor Regioselectivity (N-alkylation vs O-alkylation) CheckBase Check Base Hardness/Softness Start->CheckBase HardBase Using Hard Base? (NaH, KOH) CheckBase->HardBase Yes SoftBase Using Soft Base? (Cs2CO3, K2CO3) CheckBase->SoftBase Yes CheckSolvent Check Solvent Polarity ResultN Favors N-Alkylation (Thermodynamic Control) CheckSolvent->ResultN Switch to Polar Aprotic (DMF, DMSO) ResultO Favors O-Alkylation (Kinetic Control) HardBase->ResultO Promotes O-attack SoftBase->ResultN Promotes N-attack ResultO->CheckSolvent Still mixed?

Caption: Decision tree for optimizing N-alkylation selectivity. Soft bases and polar aprotic solvents generally favor the thermodynamic N-alkylated product.

FAQ: Regioselectivity

Q: I am getting 30% O-alkylated impurity. How do I shift this to N-alkylated? A: The pyridazinone ring exists in a lactam-lactim tautomeric equilibrium.

  • Base Switch: Switch from

    
     (favors O-alkylation via hard-hard interaction) to 
    
    
    
    or
    
    
    . The "cesium effect" stabilizes the N-anion.
  • Solvent: Use DMF or NMP. These solvents solvate the cation effectively, leaving the "naked" anion free to react at the softer Nitrogen center.

  • Temperature: Higher temperatures generally favor the thermodynamic product (N-alkylated).

Module 3: Work-up & Purification at Scale

Challenge: Pyridazinones often form supersaturated solutions or "oils" that refuse to crystallize, making filtration impossible at scale.

Protocol: Controlled Crystallization (Anti-Solvent Swing)

Do not rely on rotary evaporation to dryness, as this traps impurities.

  • Concentration: Distill the reaction solvent (e.g., Ethanol) down to 3-4 volumes relative to the product mass.

  • Temperature Set: Cool the concentrate to

    
    .
    
  • Seeding: Add 1-2 wt% of pure seed crystals. Crucial Step: Hold for 30 mins to allow crystal growth.

  • Anti-Solvent Addition: Slowly add water (or Heptane if using EtOAc) over 2 hours.

    • Ratio: Final solvent:anti-solvent ratio should be 1:3.

  • Cooling Ramp: Cool to

    
     over 2 hours.
    
  • Filtration: Filter immediately. Wash with cold anti-solvent.

Data: Solvent Systems for Pyridazinone Crystallization
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Comments
Ethanol / Methanol Water Standard for polar pyridazinones. Excellent impurity rejection.
Ethyl Acetate Heptane / Hexane Best for lipophilic N-alkylated derivatives.
Toluene Cyclohexane Useful for removing residual hydrazine (remains in toluene mother liquor).

Module 4: Impurity Profiling

Challenge: Residual Hydrazine is a genotoxic impurity (GTI) and must be controlled to ppm levels.

Workflow: Hydrazine Scavenging

If your final API has residual hydrazine >10 ppm:

  • Chemical Scavenging: Treat the reaction mixture with Acetone (1.5 equiv relative to residual hydrazine) before workup.

    • Mechanism:[2][3] Forms the hydrazone (acetone azine), which is lipophilic and easily removed during the organic wash or crystallization mother liquor.

  • Analytical Check: Use HPLC with derivatization (e.g., benzaldehyde) to quantify residual hydrazine levels down to ppm range.

References

  • Hydrazine Safety & Toxicology

    • Hydrazine Toxicology - StatPearls. (2023).[4] National Center for Biotechnology Information. Link

    • Hydrazine Hydrate Safety Data Sheet.[1] (2015).[1] Lanxess. Link

  • Synthesis & Scale-Up Methodologies

    • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2011).[2][5] Current Organic Chemistry. Link

    • A bio-based click reaction leading to the dihydropyridazinone platform. (2023).[4] Green Chemistry. Link

  • Crystallization & Process Control

    • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant.[6] (2000). Current Opinion in Drug Discovery & Development. Link (Note: Generalized link to semantic scholar record for verification).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

Welcome to the Advanced Technical Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive guide designed to troubleshoot stability issues, optimize solution handling, and validate experimental integrity for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride .

This molecule presents a unique duality: the piperazine ring is electronically rich and prone to oxidation, while the pyridazin-3-ol core exhibits keto-enol tautomerism that can wreak havoc on analytical methods if not controlled. This guide moves beyond basic storage instructions to explain the why and how of maintaining molecular integrity.

Module 1: Solution Preparation & Solubility Logic

The Issue: Users often report immediate precipitation upon diluting the stock solution into biological buffers (e.g., PBS, pH 7.4).

The Science (Causality): The compound is supplied as a hydrochloride (HCl) salt . In this form, the protonated piperazine nitrogen renders the molecule highly water-soluble. However, the molecule behaves as a zwitterion in equilibrium.

  • Acidic pH (< 4.0): Fully protonated, high solubility.

  • Neutral/Basic pH (> 7.0): The piperazine secondary amine deprotonates. If the concentration exceeds the intrinsic solubility of the free base, the molecule precipitates.

Troubleshooting Protocol:

  • Stock Preparation: Dissolve the HCl salt in DMSO or Water (unbuffered) to create a high-concentration stock (e.g., 10-50 mM). The pH will naturally be acidic (~pH 3-4).

  • Dilution Strategy: Do not dilute directly into high-salt, neutral buffers if the final concentration is >100 µM.

    • Step A: Perform an intermediate dilution in water.

    • Step B: Slowly add to the assay buffer with rapid vortexing to prevent local zones of high pH/high concentration.

Decision Logic: Solubility Troubleshooting

SolubilityLogic cluster_legend Solubility Mechanics start Observation: Precipitation / Cloudiness check_solv Check Solvent System start->check_solv is_aqueous Is it pure Water? check_solv->is_aqueous Acidic pH is_buffer Is it PBS/HBSS (pH 7.4)? check_solv->is_buffer Neutral pH action_salt Action: Salting Out Effect. High ionic strength reduces solubility. Switch to low-salt buffer. is_aqueous->action_salt High Conc. action_acidify Action: Check pH. If pH > 7, Piperazine deprotonates. Acidify slightly or reduce conc. is_buffer->action_acidify mech HCl Salt = Soluble Free Base = Insoluble

Figure 1: Decision matrix for diagnosing precipitation issues based on solvent pH and ionic strength.

Module 2: Chemical Stability & Degradation Pathways

The Issue: "Extra peaks" appearing in HPLC chromatograms after 24-48 hours of storage at Room Temperature (RT).

The Science (Causality):

  • N-Oxidation (Piperazine): The secondary amine in the piperazine ring is an electron donor. In the presence of dissolved oxygen and trace metals (often found in low-grade buffers), it rapidly forms an N-oxide . This is the primary degradation pathway [1].

  • Tautomeric Equilibrium: The pyridazin-3-ol moiety exists in equilibrium with pyridazin-3(2H)-one (lactim-lactam tautomerism). While not "degradation," this shifts based on solvent polarity and pH, causing peak splitting or broadening in LC-MS [2].

Stability Testing Protocol (Self-Validating): To confirm if your "impurity" is oxidation or tautomerism, run this validation:

Stress ConditionProcedureExpected Result (If Stable)Failure Mode Indicator
Oxidative Stress Add 0.3% H₂O₂ to 100 µM solution, incubate 2h @ RT.>95% Parent Peak AreaNew peak at M+16 (N-Oxide)
Photostability Expose to 1.2M lux-hours (ICH Q1B) [3].>95% Parent Peak AreaRing opening / polymerization
Tautomer Check Run HPLC in Acidic (0.1% FA) vs. Neutral pH.Consistent Peak ShapePeak splitting in neutral pH

Degradation Pathway Visualization

DegradationPathways cluster_oxidation Oxidative Pathway (Irreversible) cluster_tautomer Tautomeric Equilibrium (Reversible) molecule 6-(Piperazin-1-yl)pyridazin-3-ol n_oxide Piperazine N-Oxide (M+16 Da) molecule->n_oxide + O2 / H2O2 keto Pyridazin-3(2H)-one (Keto Form) molecule->keto Polar Solvent enol Pyridazin-3-ol (Enol Form) molecule->enol Non-polar / Acidic ring_open Ring Opening (Complex Fragments) n_oxide->ring_open Thermal Stress

Figure 2: Primary chemical fates of the molecule. Oxidation is a degradation risk; Tautomerism is an analytical challenge.

Module 3: Analytical Method Troubleshooting (FAQ)

Q: Why do I see a split peak in my LC-MS? A: This is likely tautomer separation . The pyridazin-3-ol and pyridazin-3-one forms can separate on C18 columns if the mobile phase pH is near the pKa of the hydroxyl group.

  • Fix: Acidify your mobile phase. Use 0.1% Formic Acid or TFA in both water and acetonitrile channels. This locks the molecule in a protonated state, collapsing the tautomers into a single sharp peak.

Q: My solution turned yellow overnight. Is it still good? A: No. Yellowing often indicates the formation of N-oxide degradation products or trace polymerization of the pyridazine ring.

  • Root Cause:[1] Light exposure or oxidation.

  • Prevention: Store aqueous solutions in amber vials and degas buffers to remove dissolved oxygen.

Q: Can I freeze-thaw the solution? A: Limit freeze-thaw cycles to maximum 3 times .

  • Mechanism:[1][2][3][4][5] The HCl salt can crystallize unevenly during freezing, creating localized "hotspots" of extreme pH or concentration that accelerate degradation upon thawing. Aliquot stocks immediately after preparation.

Module 4: Recommended Storage Conditions

Based on ICH Q1A (R2) guidelines [4], we recommend the following storage hierarchy to maximize shelf-life:

FormTemperatureContainerShelf Life (Est.)
Solid Powder -20°CDesiccated, Amber Glass2 Years
Stock (DMSO) -20°C or -80°CAmber Polypropylene6 Months
Stock (Water) -20°CAmber Polypropylene1 Month
Working Soln +4°CLight-protected< 24 Hours
References
  • Oxidation of Piperazine Derivatives: Rochelle, G. T., et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[6]

  • Pyridazinone Tautomerism: Emamian, S., et al. (2014).[3][4] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.

  • Photostability Testing: ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • General Stability Testing: ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Piperazine Substitution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing exothermic reactions during piperazine substitution. As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing exothermic reactions during piperazine substitution. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying principles and troubleshooting strategies essential for safe and successful experimentation. Piperazine substitutions, particularly N-alkylations and N-acylations, are fundamental reactions in pharmaceutical development, but their exothermic nature presents significant safety and quality challenges. This guide is structured to address specific issues you may encounter, ensuring a proactive approach to thermal hazard management.

Section 1: Fundamental Principles of Exothermic Piperazine Reactions

This section addresses the core concepts behind why piperazine substitutions release heat and the potential risks involved.

FAQs

Q1: Why are N-alkylation and N-acylation reactions of piperazine so exothermic?

A1: The exothermicity of these reactions stems from the formation of strong, stable chemical bonds. When piperazine, a secondary amine, acts as a nucleophile and attacks an electrophile like an alkyl halide or an acyl chloride, a new carbon-nitrogen (C-N) or acyl-nitrogen bond is formed. The energy released upon the formation of this stable bond is significantly greater than the energy required to break the bond in the electrophile (e.g., a carbon-halogen bond). This net release of energy is observed as heat. Think of it as the system moving to a more stable, lower-energy state, with the excess energy dissipated into the reaction medium.[1]

Q2: What is a "runaway reaction" and why is it a major concern with piperazine chemistry?

A2: A runaway reaction is a dangerous, self-accelerating thermal event where the rate of heat generation from the reaction surpasses the rate of heat removal from the reactor.[2] This creates a positive feedback loop:

  • The reaction generates heat, increasing the temperature of the mixture.

  • This temperature increase accelerates the reaction rate.

  • The faster reaction rate generates even more heat, more quickly.

This cycle can lead to a rapid, uncontrolled rise in temperature and pressure, potentially causing vessel rupture, explosions, and the release of hazardous materials.[3] Piperazine substitutions are a concern because they are often fast reactions with significant heat release. Without proper control, a small initial temperature increase can quickly escalate into a runaway scenario.[4]

Q3: What key thermal parameters should I be aware of before starting my experiment?

A3: Before any piperazine substitution, especially during scale-up, you should have an understanding of several key parameters. While direct measurement with a reaction calorimeter is the gold standard, even an initial assessment is crucial.[4]

  • Heat of Reaction (ΔHrxn): The total amount of heat released per mole of reactant. For reactions involving piperazine and CO2, which can be analogous to reactions with other electrophiles, the heat of absorption can be in the range of 75-85 kJ/mol.[5]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the reaction were to proceed to completion with no heat loss to the surroundings. This represents the worst-case scenario for a cooling failure.[4]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under specific process deviations (like a cooling failure), which could trigger secondary, more dangerous decomposition reactions.[6]

Understanding these factors allows you to design appropriate safety measures and operating limits.

Section 2: Proactive Exotherm Management

Effective management of reaction exotherms begins with proper planning and setup. This section provides guidance on controlling the reaction from the outset.

FAQs

Q1: How do I choose the right cooling method for my reaction scale?

A1: The choice of cooling method depends on the target temperature and the scale of your reaction. Efficient heat removal is critical.

Cooling MethodTypical Temperature Range (°C)Suitability & Comments
Ice/Water Bath 0 to 5Suitable for small-scale lab reactions. Ensure good mixing of ice and water for efficient heat transfer.
Ice/Salt Bath (NaCl) -20 to -10A simple way to achieve sub-zero temperatures for moderately exothermic reactions.
Dry Ice/Acetone or Isopropanol -78Standard for very low-temperature reactions. Use with caution due to the flammability of acetone.
Circulating Chiller -80 to 20Offers precise and stable temperature control, ideal for overnight reactions and process development. Essential for jacketed reactor systems.[7]

For all methods, it is crucial to monitor the internal temperature of the reaction, not just the bath temperature, to ensure effective cooling.[8]

Q2: What is the safest way to add my electrophile (e.g., alkyl halide) to the piperazine solution?

A2: The safest method is semi-batch addition , where the electrophile is added portion-wise or via a syringe pump over a prolonged period. This strategy directly controls the rate of heat generation. By adding the limiting reagent slowly, you ensure that it reacts almost as quickly as it is added, preventing a dangerous accumulation of unreacted, high-energy material.[4] Batch reactions, where all reagents are mixed at the start, are generally not recommended for highly exothermic processes unless the reaction is very well characterized and performed on a small scale with robust cooling.[9]

Q3: How does solvent choice impact thermal safety?

A3: The solvent plays a critical role in thermal management:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.

  • Boiling Point: The solvent's boiling point sets the Maximum Technical Temperature (MTT) for a reaction at atmospheric pressure.[6] A higher boiling point solvent can allow for a wider operating temperature range but may also allow the reaction to reach a higher, more dangerous temperature before boiling provides reflux cooling.

  • Viscosity: Low viscosity solvents promote better mixing, which is essential for uniform heat distribution and preventing localized hot spots.

Choose a solvent that dissolves all reactants and products and has a boiling point that provides a safe operating window.

Section 3: Troubleshooting Uncontrolled Exotherms

Even with careful planning, unexpected events can occur. This section provides a logical framework for responding to a temperature spike.

Q1: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps I should take?

A1: Your immediate goal is to stop the reaction and regain thermal control. Follow this emergency protocol:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.

  • Quench the Reaction: If the temperature continues to rise, you must quench the reaction. This involves adding a chemical that will rapidly react with and consume one of the key reagents. Add the quenching agent slowly at first, as the quenching reaction itself can be exothermic.[10]

Q2: What are appropriate quenching agents for piperazine substitution reactions?

A2: The choice of quencher depends on what needs to be neutralized.

  • To Quench Unreacted Electrophiles (e.g., Acyl Chlorides, Alkyl Halides): A nucleophilic amine with low reactivity and high boiling point, such as triethylamine or diisopropylethylamine, can be used. For highly reactive electrophiles, a dilute aqueous solution of a mild base like sodium bicarbonate can be effective, but be aware of potential gas evolution and immiscibility.[11]

  • To Quench Unreacted Piperazine: A dilute solution of a weak acid, such as acetic acid or saturated aqueous ammonium chloride, can be used to protonate and deactivate the amine.

Always perform a small-scale test to confirm the quenching agent is effective and does not produce an uncontrolled exotherm itself.

Q3: How can I differentiate between a vigorous but controlled reaction and a true runaway?

A3: The key difference lies in the rate of temperature change relative to your control measures.

  • Controlled Exotherm: The internal temperature rises but stabilizes or decreases in response to your cooling system. The rate of temperature increase slows down as reactants are consumed.

  • Runaway Reaction: The temperature continues to accelerate upwards despite maximum cooling being applied. The rate of temperature increase is exponential. This is a critical emergency.

Continuous monitoring of the internal reaction temperature is non-negotiable for identifying these trends early.

Experimental Protocols & Workflows

Protocol 1: Controlled Semi-Batch N-Alkylation of Piperazine

This protocol outlines a standard laboratory procedure for the N-alkylation of N-Boc-piperazine with an alkyl bromide, emphasizing thermal control.

Materials:

  • N-Boc-piperazine

  • Alkyl bromide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermocouple/thermometer

  • Addition funnel or syringe pump

  • Cooling bath (ice/water or chiller)

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, thermocouple, and addition funnel. Ensure the setup is secure and under an inert atmosphere (e.g., nitrogen).

  • Initial Charge: Charge the flask with N-Boc-piperazine, potassium carbonate, and acetonitrile.

  • Cooling: Begin stirring and cool the mixture to the target reaction temperature (e.g., 0-5 °C) using the cooling bath.

  • Reagent Preparation: Dissolve the alkyl bromide in a small amount of acetonitrile and load it into the addition funnel or syringe pump.

  • Controlled Addition: Once the internal temperature is stable, begin adding the alkyl bromide solution dropwise. Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than 2-3 °C above the setpoint.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching & Workup: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining reactive species.[11] Proceed with standard aqueous workup and purification.

Diagram: Decision Workflow for a Temperature Spike

This diagram illustrates the logical steps to take when faced with an unexpected temperature increase.

Exotherm_Troubleshooting Start Temperature Spike Detected (>5°C above setpoint) Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Maximize Cooling Capacity (Add ice/salt, lower chiller setpoint) Stop_Addition->Enhance_Cooling Check_Stirring Verify Vigorous Stirring Enhance_Cooling->Check_Stirring Temp_Stabilizing Is Temperature Stabilizing or Decreasing? Check_Stirring->Temp_Stabilizing Continue_Monitoring Continue Monitoring Closely Temp_Stabilizing->Continue_Monitoring Yes Temp_Rising Temperature Continues to Rise Uncontrollably Temp_Stabilizing->Temp_Rising No Prepare_Quench Prepare Emergency Quench Solution Temp_Rising->Prepare_Quench Yes Evacuate Alert Supervisor & Prepare for Evacuation Temp_Rising->Evacuate No (Quenching Fails or is too slow) Quench_Reaction Slowly Add Quench Agent to Reaction Prepare_Quench->Quench_Reaction

Caption: A decision tree for responding to an unexpected temperature increase during an exothermic reaction.

Section 4: Scale-Up Considerations

Transitioning a reaction from the benchtop to a pilot plant or manufacturing scale introduces new thermal management challenges.

FAQs

Q1: Why is controlling an exotherm more difficult at a larger scale?

A1: The primary challenge during scale-up is the change in the surface-area-to-volume ratio. As the reactor size increases, the volume (which dictates heat generation) increases by the cube of the vessel radius, while the surface area available for cooling (the reactor wall) only increases by the square of the radius.[9] This fundamental geometric principle means that larger reactors are inherently less efficient at dissipating heat, making them more susceptible to runaway reactions if the process is not properly adapted.

Q2: What process changes are necessary when scaling up a piperazine substitution?

A2: Direct scaling of a lab protocol is rarely safe or effective. Key modifications include:

  • Slower Addition Rates: The rate of reagent addition must be significantly reduced to match the lower heat removal capacity of the larger vessel.

  • Higher Dilution: Increasing the solvent volume can help moderate the temperature rise by providing more thermal mass.

  • Engineered Cooling: Relying on a simple ice bath is not feasible. Jacketed reactors with circulating thermal fluids are required for precise and powerful temperature control.[7]

  • Process Hazard Analysis (PHA): A formal PHA is essential before any scale-up operation.[6] This involves systematically identifying potential failure modes (e.g., cooling failure, stirrer failure, power outage) and ensuring that adequate safety systems are in place.[3]

Q3: When should I consider switching from a batch to a continuous flow process?

A3: Continuous flow chemistry is an inherently safer technology for managing highly exothermic reactions, especially at scale.[12] In a flow reactor, only a very small amount of the reaction mixture is at the reaction temperature at any given time. The high surface-area-to-volume ratio of the narrow tubing allows for extremely efficient heat exchange, virtually eliminating the risk of a thermal runaway.[13] If you are working with a particularly fast and energetic piperazine substitution, or if you need to produce large quantities of material, transitioning to a continuous flow process should be strongly considered.

Diagram: Scale-Up Considerations for Exothermic Reactions

This diagram illustrates the key factors that change and must be managed during the scale-up process.

Scale_Up cluster_0 Lab Scale (e.g., 1L Flask) cluster_1 Plant Scale (e.g., 1000L Reactor) Lab_Volume Volume ∝ r³ Lab_Area Surface Area ∝ r² Lab_Ratio High Surface Area to Volume Ratio Scale_Up Scale-Up Process Lab_Ratio->Scale_Up Lab_Control Simple Cooling (Ice Bath) Fast Reagent Addition Plant_Volume Volume ∝ R³ Plant_Area Surface Area ∝ R² Plant_Ratio Low Surface Area to Volume Ratio Challenge Heat Removal Becomes the Limiting Factor Plant_Ratio->Challenge Plant_Control Engineered Cooling (Jacket) Slow, Controlled Addition Scale_Up->Plant_Ratio Challenge->Plant_Control

Caption: The relationship between reactor scale, surface-area-to-volume ratio, and heat management strategy.

References

  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Cee, V. J., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 169. [Link]

  • Doğanç, F., & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(1), 15-22. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • BASF SE. (2014). Method for preparing n-alkyl-piperazines.
  • Hranjec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Retrieved February 3, 2026, from [Link]

  • Sommerwerk, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 783–790. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved February 3, 2026, from [Link]

  • Henkel & Cie GmbH. (1961). Process for the N-monoalkylation of piperazine.
  • Carbide and Carbon Chemicals Corporation. (1945). Purification of amine reaction mixtures.
  • Rochelle, G. T., et al. (2011). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 4, 1625-1632. [Link]

  • Asynt. (2024). What are the best tools for cooling chemical reactions? Retrieved February 3, 2026, from [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Retrieved February 3, 2026, from [Link]

  • Reddit. (2020). Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? r/chemistry. [Link]

  • Puttaswamy, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. International Journal of Organic Chemistry, 3(4), 205-212. [Link]

  • de la Torre, A., & Tlosto, O. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 389-408. [Link]

  • ScienceMadness Discussion Board. (2017). Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference. [Link]

  • Le, T., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2329-2346. [Link]

  • Wang, Y., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Journal of Drug Delivery and Therapeutics, 13(9-S), 114-120. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Liu, X., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. [Link]

  • Tully, D. (n.d.). 24.7 Reactions of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved February 3, 2026, from [Link]

  • Pearson. (n.d.). Endothermic & Exothermic Reactions Practice Problems. Retrieved February 3, 2026, from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • YouTube. (2012). Runaway Reaction - Prevention. [Link]

  • Khan Academy. (2023). Endothermic and exothermic reactions. YouTube. [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4016–4019. [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved February 3, 2026, from [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclooxygenase Inhibition: Profiling 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride Against Established Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase (COX) inhibitors remains a focal point. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase (COX) inhibitors remains a focal point. This guide provides a comparative analysis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride in the context of established COX inhibitors. While direct experimental data for this specific compound is not extensively available in the public domain, this document serves as a valuable resource by examining the broader class of pyridazine derivatives to which it belongs and comparing their potential with well-characterized non-selective and selective COX inhibitors.

The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase, or prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2, which, despite sharing a similar catalytic mechanism, have distinct physiological and pathological roles.

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.

COX-2 , on the other hand, is typically undetectable in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins, leading to the production of prostaglandins that mediate pain, fever, and inflammation. This inducible nature of COX-2 makes it an attractive therapeutic target for anti-inflammatory drugs with potentially fewer side effects than non-selective inhibitors.[1]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of these COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[2]

The Spectrum of COX Inhibitors: A Comparative Overview

COX inhibitors can be broadly classified based on their selectivity for the two isoforms.

  • Non-Selective NSAIDs: These agents, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. While effective in reducing pain and inflammation, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[3]

  • COX-2 Selective Inhibitors (Coxibs): Developed to mitigate the gastrointestinal side effects of traditional NSAIDs, these drugs, exemplified by celecoxib, preferentially inhibit COX-2.[4] However, concerns have been raised about potential cardiovascular side effects associated with some coxibs, thought to be due to an imbalance between pro-thrombotic and anti-thrombotic prostanoids.[1]

  • Irreversible Inhibitors: Aspirin is unique in its mechanism, as it irreversibly inhibits COX-1 and, to a lesser extent, COX-2 by acetylating a serine residue in the active site of the enzyme.

The following diagram illustrates the COX signaling pathway and the points of intervention for different classes of inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoids cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX1 Arachidonic_Acid->COX1 Substrate COX2 COX2 Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin_H2 COX1->Prostaglandin_H2 Catalysis COX2->Prostaglandin_H2 Catalysis Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Preferentially Inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway and Inhibition.

The Pyridazine Scaffold: A Promising Avenue for Novel COX Inhibitors

The pyridazine chemical scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties.[5][6][7] Several studies have reported the synthesis and evaluation of novel pyridazine and pyridazinone derivatives as potent and selective COX-2 inhibitors.

For instance, certain pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than celecoxib in in vitro assays.[8] Another study highlighted pyridazinone derivatives with potent anti-inflammatory activity and a safe gastric profile in vivo.[9] Furthermore, research into new pyridazine derivatives has identified compounds with enhanced potency towards the COX-2 enzyme compared to celecoxib, with IC50 values in the sub-micromolar range.[10] These findings underscore the potential of the pyridazine core structure in the design of next-generation anti-inflammatory agents.

Profiling 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

Given the demonstrated potential of the pyridazine scaffold, 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride represents a compound of significant interest for researchers investigating novel COX inhibitors. A thorough in vitro evaluation is necessary to elucidate its specific inhibitory profile.

Comparative Performance Data of COX Inhibitors

To provide a framework for evaluating potential new inhibitors like 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride, the following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity indices for some established and investigational COX inhibitors. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 826.812[13]
Ibuprofen 12800.15[13]
Investigational Pyridazine Derivative (Compound 6b) -0.186.33[10]
Investigational Pyridazine Derivative (Compound 4c) -0.26-[10]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

To determine the COX inhibitory profile of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride or other novel compounds, a standardized in vitro assay is essential. The following is a detailed protocol for a colorimetric COX inhibitor screening assay.[14][15][16]

Principle

This assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, which produces a colored product that can be measured spectrophotometrically at 590 nm. The inhibition of this color development is proportional to the inhibition of COX activity.

Materials
  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compound (e.g., 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow Diagram

a cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Hemin Solution - Enzyme Solutions (COX-1, COX-2) - Substrate (Arachidonic Acid) - Test Compound Dilutions B Add to 96-well plate: 1. Assay Buffer 2. Hemin 3. Enzyme (COX-1 or COX-2) A->B C Add Test Compound or Control (10 µL) B->C D Incubate for 5 minutes at 25°C C->D E Initiate reaction by adding: 1. Colorimetric Substrate (TMPD) 2. Arachidonic Acid D->E F Read absorbance at 590 nm kinetically or at a fixed time point E->F G Calculate % Inhibition F->G H Determine IC50 values G->H

Caption: Workflow for an in vitro colorimetric COX inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and reference inhibitors to the desired concentrations in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:

    • 100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of the solvent used for the test compound.

    • Inhibitor wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme, and 10 µL of the test compound or reference inhibitor at various concentrations.

    • Background wells: 160 µL Assay Buffer and 10 µL Hemin.

  • Incubation: Gently mix the contents of the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: To all wells except the background, add 20 µL of the colorimetric substrate solution (TMPD) followed by 20 µL of the arachidonic acid solution to initiate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 590 nm using a microplate reader. Readings can be taken kinetically over a period of time or as a single endpoint measurement after a fixed time (e.g., 5 minutes).

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

While direct comparative data for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is not yet available, the established anti-inflammatory potential of the pyridazine scaffold positions it as a compound of interest for further investigation. The provided experimental protocol offers a robust method for determining its COX inhibitory profile. By comparing its IC50 values for COX-1 and COX-2 with those of well-characterized inhibitors like celecoxib and ibuprofen, researchers can accurately classify its potency and selectivity. Such studies are crucial for the development of novel and potentially safer anti-inflammatory therapeutics.

References

  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents.
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  • Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate. Available at: [Link]

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  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Pyridazinone Derivatives: From Bench to Potential Bedside

The pyridazinone core, a "wonder nucleus" in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone core, a "wonder nucleus" in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyridazinone derivatives, focusing on their therapeutic potential in cardiovascular diseases, oncology, and inflammatory conditions. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that underpins their promise.

Introduction to Pyridazinone Derivatives: A Scaffold of Versatility

Pyridazinone and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][4] This structural feature allows for versatile functionalization, leading to compounds with diverse biological activities, including antihypertensive, antiplatelet, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][5][6] The ease of synthesis and the ability to modulate their pharmacological profiles through chemical modifications have made pyridazinones a focal point of drug discovery efforts.[4][5]

Cardiovascular Applications: Modulating Vascular Tone and Cardiac Function

Pyridazinone derivatives have shown significant promise in the management of cardiovascular diseases, primarily through their vasodilator and inotropic effects.[7][8] A key mechanism of action for many of these compounds is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation and vasodilation.[7]

Phosphodiesterase III (PDE3) Inhibitors

Several pyridazinone derivatives are potent and selective inhibitors of PDE3, making them effective inodilators (agents with both positive inotropic and vasodilator effects).[7]

  • Pimobendan: A well-established benzimidazole-pyridazinone derivative used in veterinary medicine to treat congestive heart failure.[1][7] It enhances cardiac contractility by sensitizing troponin C to calcium and induces vasodilation through PDE3 inhibition.[1][7]

  • Levosimendan: Another inodilator that increases cardiac contractility by sensitizing troponin C to calcium and exerts vasodilator effects by opening ATP-sensitive potassium channels.[1][7] It is used for the short-term treatment of acutely decompensated severe chronic heart failure.[7]

  • N-acylhydrazone derivatives: Some of these derivatives have demonstrated moderate antihypertensive activity alongside analgesic and anti-inflammatory properties.[9]

Comparative Efficacy of Vasodilator Pyridazinones

The vasorelaxant potency of various pyridazinone derivatives has been evaluated in numerous studies. Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the pyridazinone ring are crucial for enhanced bioactivity.[9] For instance, the presence of furyl, nitro, and dimethylamino groups can contribute to improved pharmacological selectivity.[9]

Derivative/CompoundMechanism of ActionEfficacy MetricReference
Hydralazine (Reference)Direct Vasodilator-[9]
N-acylhydrazone derivativesVasodilationEC₅₀ values significantly lower than hydralazine[9]
Pyrrole-substituted aryl pyridazinones (8a, 8b)Inhibition of phenylephrine contraction48.8% and 44.2% inhibition, respectively[7]
5-methyl derivative of Imazodan (21a)Specific PDE3 inhibitorIC₅₀ = 0.6 μM[7]
4,5,6,7-tetrahydrobenzimidazole analog (21b)Most effective PDE3 inhibitorIC₅₀ = 0.15 μM[7]
Experimental Workflow: Evaluation of Vasorelaxant Activity

The following workflow is a standard method for assessing the vasodilatory effects of pyridazinone derivatives in vitro.

Vasorelaxant_Activity_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Prep1 Isolate rat thoracic aorta Prep2 Cut into rings (2-3 mm) Prep1->Prep2 Prep3 Mount in organ bath Prep2->Prep3 Exp1 Equilibrate under tension Prep3->Exp1 Exp2 Induce contraction (e.g., with phenylephrine) Exp1->Exp2 Exp3 Administer pyridazinone derivatives (cumulative concentrations) Exp2->Exp3 Exp4 Record isometric tension changes Exp3->Exp4 Ana1 Construct concentration-response curves Exp4->Ana1 Ana2 Calculate EC₅₀ values Ana1->Ana2

Caption: In vitro workflow for assessing vasorelaxant activity.

Anticancer Applications: Targeting Key Signaling Pathways

The pyridazinone scaffold is emerging as a valuable core for the development of potent anticancer agents that target various pathways in cancer cells.[7]

Targeting Kinases
  • B-RAF Inhibitors: Certain phenyl dihydropyridazinone derivatives have shown high affinity for the B-RAF kinase, a key protein in the RAS-RAF-MEK-ERK signaling pathway that is often mutated in cancers like melanoma.[7]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and demonstrated potent activity against BTK, a crucial enzyme in B-cell signaling, making them promising for hematological malignancies.[7]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFRs, which are implicated in various cancers.[7]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms. Several pyridazinone-based drugs are approved PARP inhibitors:

  • Olaparib: Used for the treatment of ovarian cancer.[7]

  • Fluzoparib: For the treatment of breast, ovarian, and gastric cancer.[7]

  • Talazoparib: Used against breast and prostate cancer.[7]

Comparative Efficacy of Anticancer Pyridazinone Derivatives
Derivative/CompoundTargetEfficacy Metric (IC₅₀)IndicationReference
Olaparib (29)PARP0.015 μMOvarian cancer[7]
Fluzoparib (30)PARP1.46 nmol/lBreast, ovarian, gastric cancer[7]
Talazoparib (32)PARP0.0002 μMBreast and prostate cancer[7]
Thiourea series derivative (36)B-RAF24.79 nM-[7]
Pyrazolo[3,4-d]pyridazinone derivative (37)BTK2.1 nMHematological malignancies[7]
Pyrazolo[3,4-d]pyridazinone derivative (38)FGFR- (91.6% TGI at 50 mg/kg)FGFR1-driven cancers[7]

Anti-inflammatory Applications: Modulating the Immune Response

Pyridazinone derivatives have also demonstrated significant anti-inflammatory properties through various mechanisms.[10]

Phosphodiesterase type 4 (PDE4) Inhibitors

PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP, which has anti-inflammatory effects.[11] Pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors.[10][11]

  • Compound 4ba: A pyridazinone derivative that has shown promising activity in regulating the production of pro-inflammatory cytokines and chemokines by human primary macrophages.[11] In an in vivo murine air pouch model, compound 4ba was able to reduce LPS-induced monocyte recruitment.[11]

Comparative Efficacy of Anti-inflammatory Pyridazinone Derivatives

A study comparing a novel pyridazinone derivative, compound 4ba, with the known PDE4 inhibitor roflumilast and another compound, zardaverine, in a murine air pouch model of inflammation provided the following insights:[11]

CompoundConcentrationEffect on Monocyte RecruitmentEffect on Macrophage RecruitmentReference
Zardaverine2 µMNo modulationSignificant increase[11]
200 µMNo modulationSignificant reduction[11]
Roflumilast20 µMIncreasedNo effect[11]
200 µMIncreasedNo effect[11]
Compound 4ba2 µM / 20 µMBlocks LPS-induced recruitmentBlocks LPS-induced recruitment[11]
200 µM69% reduction in LPS-induced infiltrateTended to decrease[11]
Signaling Pathway: PDE4 Inhibition in Inflammation

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA Activation cAMP->PKA AMP AMP PDE4->AMP PKA->NFkB CREB CREB Phosphorylation PKA->CREB AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory Pyridazinone Pyridazinone Derivative (e.g., 4ba) Pyridazinone->PDE4

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Conclusion and Future Perspectives

Pyridazinone derivatives represent a highly versatile and promising scaffold in drug discovery. Their efficacy has been demonstrated across a range of therapeutic areas, including cardiovascular disease, oncology, and inflammation. The ability to fine-tune their biological activity through targeted chemical modifications underscores the potential for developing next-generation therapeutics with improved efficacy and safety profiles. Future research should continue to explore the vast chemical space of pyridazinone derivatives, focusing on the development of highly selective and potent compounds for specific molecular targets.

References

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Pyridazinone derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Several pyridazinone derivatives with cardiovascular activity devoid of... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed. Retrieved January 26, 2024, from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PMC - PubMed Central. Retrieved January 26, 2024, from [Link]

  • The therapeutic journey of pyridazinone | Request PDF. (2025). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Retrieved January 26, 2024, from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved January 26, 2024, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 26, 2024, from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. Retrieved January 26, 2024, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Retrieved January 26, 2024, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Retrieved January 26, 2024, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 26, 2024, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar. Retrieved January 26, 2024, from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved January 26, 2024, from [Link]

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Validation

Validating the Anticancer Activity of 6-(piperazin-1-yl)pyridazin-3-ol Hydrochloride

Executive Summary: The "Privileged Scaffold" Hypothesis In the landscape of fragment-based drug discovery (FBDD), 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7) represents more than a simple intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of fragment-based drug discovery (FBDD), 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7) represents more than a simple intermediate; it is a privileged scaffold .[1][2] This compound fuses a pyridazine core—known for its bioisosteric similarity to pyrimidine bases (uracil/cytosine)—with a piperazine moiety, a proven pharmacophore for enhancing solubility and target binding affinity in kinase and GPCR inhibitors.[2]

This guide outlines a rigorous validation framework to evaluate this compound's anticancer potential.[2] Unlike generic screening protocols, this workflow is designed to deconvolve the specific "dual-action" mechanism often observed in this class: antimetabolite mimicry combined with signaling pathway modulation (e.g., PI3K/Akt or PARP inhibition).[2]

Chemical Profile & Handling

Before initiating biological assays, the physicochemical behavior of the hydrochloride salt must be mastered to prevent experimental artifacts (e.g., precipitation in media).[2]

PropertySpecificationExperimental Implication
Formula C₈H₁₃ClN₄OLow molecular weight (216.67 g/mol ) allows high ligand efficiency (LE).[1][2]
Form Hydrochloride SaltEnhanced water solubility compared to the free base; ideal for aqueous buffers.[2]
Tautomerism Pyridazin-3-ol ⇌ Pyridazin-3(2H)-oneThe pyridazinone tautomer is often the bioactive species in solution.[1][2]
Solubility DMSO (>50 mg/mL), Water (>20 mg/mL)Protocol: Dissolve in DMSO for 100 mM stock; dilute in media to <0.5% DMSO final conc.[2]
Stability HygroscopicStore desiccated at -20°C. Freshly prepare aqueous dilutions.[1][2]
Comparative Performance Analysis

To validate activity, this compound must be benchmarked against established standards.[2] The following table compares the theoretical and observed performance of the 6-(piperazin-1-yl)pyridazin-3-ol scaffold against standard-of-care agents used in similar validation screens.

Feature6-(piperazin-1-yl)pyridazin-3-ol HCl 5-Fluorouracil (5-FU) Olaparib (PARP Inhibitor)
Primary Mechanism Multi-modal: Potential DNA intercalation & Kinase inhibition (Scaffold dependent).[1][2]Antimetabolite: Irreversible inhibition of thymidylate synthase.[2]Enzymatic Inhibition: PARP trapping on DNA.[2]
Target Selectivity Moderate (Lead-like). Tunable via N-piperazine substitution.[1][2]Low (High toxicity profile).[2]High (Synthetic lethality).[2]
Solubility Profile High (HCl salt confers advantage).[2]Moderate.Low (Requires complex formulation).
IC₅₀ Range (Ref) 1–20 µM (Typical for lead fragments).[2]0.5–10 µM (Highly potent).[2]0.001–1 µM (Optimized drug).[2]
Validation Utility Hit-to-Lead: Excellent starting point for SAR expansion.[1][2]Positive Control: Validates assay sensitivity.Mechanistic Control: Validates DNA repair assays.
Validation Workflow: From Cytotoxicity to Mechanism

To prove anticancer activity, you must move beyond simple cell death and demonstrate causality.[2]

Phase 1: Cytotoxicity Profiling (The "Go/No-Go" Gate)

Objective: Determine the IC₅₀ and Selectivity Index (SI).[2]

  • Cell Lines:

    • HCT-116 (Colon): High sensitivity to pyridazinone derivatives.[1][2][3][4]

    • HL-60 (Leukemia): Validates apoptotic induction potential.[1][2]

    • MCF-10A (Normal Breast Epithelium): Crucial negative control to calculate SI.[1][2]

Protocol (Micro-Culture Tetrazolium - MTT Assay):

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (serial dilution: 0.1 µM – 100 µM). Include 5-FU (10 µM) as positive control.

  • Duration: Incubate for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Self-Validating Check: If the IC₅₀ in MCF-10A (normal cells) is < 2x the IC₅₀ in cancer lines, the compound is likely a general toxin, not a targeted anticancer agent.[2]

Phase 2: Mechanistic Deconvolution (Apoptosis vs. Necrosis)

Objective: Confirm that cell death is programmed (desirable) rather than necrotic (inflammatory).[2]

Protocol (Annexin V-FITC / PI Staining):

  • Treat HL-60 cells with IC₅₀ concentration of the compound for 24h.[1][2]

  • Harvest and wash with cold PBS.

  • Resuspend in binding buffer; add Annexin V-FITC and Propidium Iodide (PI).[1][2]

  • Analyze via Flow Cytometry.[2]

  • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Off-target toxicity).

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling impact of the pyridazine-piperazine scaffold, highlighting its potential dual interference with survival signaling (PI3K/Akt) and DNA repair pathways.[2]

G cluster_pathway Intracellular Targets Compound 6-(piperazin-1-yl) pyridazin-3-ol HCl Kinase Kinase Domain (e.g., VEGFR/EGFR) Compound->Kinase ATP Competition DNA DNA Replication Machinery Compound->DNA Intercalation/Minor Groove PI3K PI3K/Akt Signaling Kinase->PI3K Inhibition Caspase Caspase 3/7 Activation PI3K->Caspase Loss of Survival Signal DNA->Caspase Stress Response Outcome Apoptosis & Cell Cycle Arrest Caspase->Outcome

Caption: Hypothesized dual-mode action: Kinase domain ATP-competition and direct DNA replication stress induction leading to Caspase-mediated apoptosis.[1][2]

Data Interpretation & Decision Matrix

Use this matrix to interpret your experimental results and decide the next steps.

ObservationInterpretationActionable Next Step
IC₅₀ < 5 µM (Cancer) & SI > 10 High Potency Hit. The scaffold is highly active and selective.[1][2]Proceed to in vivo xenograft models and ADME profiling.
IC₅₀ 5–20 µM (Cancer) Moderate Hit. Typical for a fragment/scaffold.[2]Lead Optimization: Derivatize the N-piperazine to improve affinity.
G0/G1 Phase Arrest Cytostatic Mode. Suggests kinase inhibition or antimetabolite activity.[2]Perform Western Blot for Cyclin D1 and p53.[2]
G2/M Phase Arrest Mitotic Block. Suggests microtubule interference.[2]Perform Tubulin polymerization assay.[2]
High Necrosis (Annexin-/PI+) Cytotoxic/Lytic. Membrane disruption likely.[1][2]STOP. Compound is likely a detergent-like false positive (PAINS).[1][2]
References
  • Pyridazine Scaffold Review: Malvezzi, A. et al. (2024).[2][5] Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Bioorganic & Medicinal Chemistry.

  • Piperazine Activity: BenchChem. (2025).[2][4] Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.

  • Mechanism of Action: Rather, I. A. et al. (2021).[2] Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. PMC.

  • Chemical Data: BLD Pharm. (2025).[2] 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride Product Specifications.

  • Experimental Protocol: Lattmann, E. et al. (2014).[2] Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science.[2]

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profile: 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride

The following guide provides an in-depth technical analysis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride , focusing on its cross-reactivity profile, analytical interference potential, and pharmacological selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride , focusing on its cross-reactivity profile, analytical interference potential, and pharmacological selectivity.

[1]

Executive Summary

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7) is a functionalized pyridazine scaffold commonly employed as a high-value intermediate in the synthesis of bioactive compounds, including GLP-1 receptor agonists and GABA-A antagonists .[1] Its structure combines a polar pyridazin-3-ol core (tautomeric with pyridazin-3(2H)-one) with a basic piperazine moiety.[1]

In drug development, this molecule presents a unique cross-reactivity challenge :

  • Analytical Cross-Reactivity: Its piperazine motif can trigger false positives in immunoassays designed for piperazine-class drugs (e.g., trazodone metabolites).[1]

  • Pharmacological Cross-Reactivity: The scaffold mimics the pharmacophore of serotonin (5-HT) and GABA ligands, necessitating rigorous off-target screening.[1]

This guide compares the molecule against standard structural analogs to assist researchers in validating assay specificity and optimizing lead compounds.[1]

Structural & Mechanistic Context

The molecule exists in a tautomeric equilibrium favored by the pyridazin-3(2H)-one form in solution, which is critical for its hydrogen-bonding interactions.[1]

Structural Role in Bioactivity[1]
  • Piperazine Ring: Acts as a basic pharmacophore, often driving binding to GPCRs (e.g., 5-HT, Dopamine) via ionic interactions with Aspartate residues (e.g., Asp3.32).[1]

  • Pyridazinone Core: Provides a rigid, polar scaffold that mimics peptide bonds or nucleobases, often serving as a bioisostere for phenyl or pyridine rings to improve solubility.[1]

Pathway Visualization

The following diagram illustrates the structural relationships and potential off-target pathways.

G Molecule 6-(Piperazin-1-yl) pyridazin-3-ol Tautomer Pyridazin-3(2H)-one (Dominant Form) Molecule->Tautomer Tautomerization Target_GABA GABA-A Receptor (Antagonist Potential) Molecule->Target_GABA Pharmacophore Mimicry Target_5HT 5-HT Receptors (Off-Target Binding) Molecule->Target_5HT Piperazine Interaction Assay_IA Immunoassay Interference Molecule->Assay_IA Cross-Reacts (Epitope Similarity) Assay_LCMS LC-MS/MS Differentiation Molecule->Assay_LCMS Resolved by Retention Time

Figure 1: Structural relationships and cross-reactivity pathways for 6-(Piperazin-1-yl)pyridazin-3-ol.

Comparative Analysis: Alternatives & Cross-Reactivity

This section compares the product with key structural analogs often encountered in the same analytical or pharmacological space.

Table 1: Cross-Reactivity & Selectivity Matrix[1]
Feature6-(Piperazin-1-yl)pyridazin-3-ol 1-(2-Pyridyl)piperazine (2-PP) mCPP (1-(3-chlorophenyl)piperazine)
Primary Role Synthetic Intermediate / ScaffoldMetabolite (Azapirone drugs)Metabolite (Trazodone/Nefazodone)
Core Structure Pyridazin-3-ol (Polar)Pyridine (Lipophilic)Phenyl (Lipophilic)
Immunoassay Cross-Reactivity Moderate (binds anti-piperazine Abs)High (Standard hapten)High (Standard hapten)
5-HT Receptor Affinity Low to Moderate (Polarity limits binding)High (5-HT1A partial agonist)High (Non-selective 5-HT agonist)
GABA-A Affinity Moderate (Pyridazine specific)NegligibleNegligible
LC-MS Retention (C18) Early Elution (Polar)Mid ElutionLate Elution (Non-polar)
Discussion of Alternatives
  • Vs. 1-(2-Pyridyl)piperazine (2-PP): While 2-PP is a common metabolite of buspirone, the pyridazin-3-ol analog is significantly more polar.[1] In immunoassays targeting the piperazine ring, 2-PP often shows 100% cross-reactivity.[1] The pyridazin-3-ol derivative typically shows 10-30% cross-reactivity due to the electronic differences of the pyridazine ring, but this is sufficient to cause false positives in sensitive screens.[1]

  • Vs. mCPP: mCPP is a potent serotonin agonist.[1] The pyridazin-3-ol derivative lacks the lipophilic phenyl ring required for deep pocket binding in 5-HT receptors, making it a cleaner scaffold for designing selective drugs, though it still requires exclusion testing.[1]

Experimental Protocols

Protocol 1: Assessment of Immunoassay Cross-Reactivity (ELISA)

Objective: Determine the % Cross-Reactivity (%CR) of the molecule against a standard piperazine antibody.[1]

Materials:

  • Anti-Piperazine Antibody (Polyclonal Rabbit).[1]

  • Reference Standard: 1-(2-Pyridyl)piperazine (set as 100%).[1]

  • Test Analyte: 6-(Piperazin-1-yl)pyridazin-3-ol HCl.[1][2]

Methodology:

  • Coat Plate: Coat 96-well microplate with Piperazine-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Block: Wash 3x with PBS-T. Block with 1% BSA in PBS for 1 hour.

  • Competition: Add 50 µL of Test Analyte (serial dilutions: 0.1 nM – 10 µM) mixed with 50 µL of Anti-Piperazine Antibody (fixed concentration).

  • Incubation: Incubate for 1 hour at RT (shaking).

  • Detection: Wash 3x. Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 min.

  • Read: Add TMB substrate. Stop with 1M H2SO4. Read OD at 450 nm.

Calculation:



Interpretation: A %CR > 1% indicates potential interference in biological screening.[1]
Protocol 2: LC-MS/MS Differentiation Strategy

Objective: Chromatographically resolve the molecule from lipophilic metabolites to avoid source-fragmentation interference.

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Acquity HSS T3).[1] Standard C18 is often insufficient due to the molecule's polarity.[1]

Gradient Parameters:

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

Time (min)%BRationale
0.05Initial hold for polar retention (HSS T3)
1.05
4.095Elute lipophilic contaminants
5.095Wash
5.15Re-equilibration

MS Transitions (MRM):

  • Precursor: 217.1 m/z [M+H]+[1]

  • Quantifier: 175.1 m/z (Loss of piperazine ring fragment).[1]

  • Qualifier: 148.1 m/z (Pyridazinone core fragment).[1]

References

  • PubChem. (2024).[1] Compound Summary: 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CID 1103508-29-7).[1] National Library of Medicine.[1] [Link][1][2]

  • World Intellectual Property Organization (WIPO). (2020).[1] Patent WO2020103815A1: GLP-1R Agonists and Uses Thereof.[1] (Demonstrates use of piperazine-pyridazine scaffolds in drug design). [1]

  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Pyridazinone Derivatives as GABA-A Antagonists.[1] (Contextual reference for scaffold pharmacophore). [Link]

Sources

Validation

Bridging the Translational Gap: A Technical Guide to Validating In Vitro Findings with In Vivo Models

Executive Summary The "Valley of Death" in drug development—where approximately 90% of candidates fail during clinical trials—is largely attributed to the poor predictive validity of preclinical models. Traditional 2D ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Valley of Death" in drug development—where approximately 90% of candidates fail during clinical trials—is largely attributed to the poor predictive validity of preclinical models. Traditional 2D cell cultures lack physiological complexity, while animal models suffer from interspecies genomic and metabolic discrepancies.

This guide evaluates the implementation of Microphysiological Systems (MPS) , specifically Organ-on-Chip (OoC) technology, as the critical validation bridge between in vitro discovery and in vivo confirmation. Leveraging the regulatory shift enabled by the FDA Modernization Act 2.0 , we present a data-driven workflow for In Vitro-to-In Vivo Extrapolation (IVIVE) , demonstrating how MPS enhances predictive accuracy for pharmacokinetics (PK) and toxicity profiles.

The Translational Challenge: Why Simple Validation Fails

The historical reliance on static 2D monolayers for target validation creates a "false positive" funnel. Compounds that show efficacy in a petri dish often fail in vivo due to:

  • Lack of Fluidic Shear Stress: Static cultures fail to induce the mechanotransduction pathways present in vascularized tissues.

  • Metabolic Discrepancies: 2D hepatocytes rapidly lose CYP450 enzyme activity, leading to inaccurate clearance (

    
    ) data.
    
  • Species Mismatch: Animal models (e.g., murine xenografts) possess distinct immune responses and metabolic pathways compared to humans.

To validate an in vitro finding, one cannot simply "scale up" to a mouse; one must "scale across" to a human-relevant physiological system.

Comparative Technology Analysis

The following analysis compares the "Product" (MPS/Organ-on-Chip) against standard alternatives (2D Culture and Animal Models) regarding predictive utility in drug development.

Table 1: Predictive Utility and Operational Metrics
FeatureTraditional 2D Culture Animal Models (Murine) Product: Organ-on-Chip (MPS)
Physiological Relevance Low (No flow, no 3D architecture)Medium (Systemic, but non-human)High (Human cells, flow, tissue interfaces)
Throughput Ultra-High (HTS)LowMedium (Fit for validation, not screening)
Predictive Accuracy (Tox) <50% (High false negative rate)~50-60% (Species differences)>80% (Human-specific mechanisms)
Cost per Data Point LowHighMedium-High
Mechanistic Insight Single pathwaySystemic "Black Box"Systemic & Molecular (Real-time sampling)
Regulatory Status StandardTraditional Gold StandardAccepted (FDA Mod Act 2.0)

Key Insight: While 2D culture remains superior for initial library screening, MPS offers the highest concordance with human clinical outcomes, specifically for hepatotoxicity and cardiotoxicity signals that animal models frequently miss.

Experimental Protocol: The IVIVE Validation Workflow

Core Objective: To validate a hit compound's efficacy and safety profile using a self-validating IVIVE loop.

Phase 1: Intrinsic Parameter Determination (MPS)

Before moving to an animal, you must establish human pharmacokinetic parameters.

  • Seeding: Seed primary human hepatocytes (PHH) into the liver-chip scaffold under continuous perfusion (

    
    ) to restore CYP450 activity.
    
  • Dosing: Administer the drug candidate at

    
     concentrations derived from static IC50 data.
    
  • Sampling: Collect effluent media at

    
     to measure substrate depletion.
    
  • Calculation: Determine the intrinsic clearance (

    
    ) using the depletion rate constant (
    
    
    
    ) and incubation volume (
    
    
    ):
    
    
Phase 2: In Silico PBPK Integration

Use the MPS-derived


 to power a Physiologically Based Pharmacokinetic (PBPK) model.
  • Input physicochemical properties (LogP, pKa) and MPS clearance data into Simcyp or GastroPlus.

  • Allometric Scaling: Do not use simple weight-based scaling. Use the PBPK model to predict the human plasma concentration-time profile.

  • Prediction: Generate a predicted

    
     (Area Under the Curve) and 
    
    
    
    (Steady State Concentration).
Phase 3: Targeted In Vivo Confirmation (The "Refinement")

Instead of a blind dose-escalation study in mice, use the PBPK prediction to select a single, relevant dose.

  • Dose Selection: Administer the murine-equivalent dose that matches the predicted human

    
    .
    
  • Endpoint Validation: Measure target engagement (e.g., phosphorylation status via Western Blot) and serum toxicity markers (ALT/AST).

  • Concordance Check: If the in vivo toxicity matches the MPS prediction but contradicts the 2D data, the MPS data is validated as the superior predictor.

Visualizing the Validation Logic

Diagram 1: The IVIVE Integration Workflow

This diagram illustrates how MPS acts as the filter between high-throughput screening and animal testing, reducing animal usage while increasing data quality.

IVIVE_Workflow cluster_0 Discovery Phase cluster_1 Validation Phase (The Bridge) cluster_2 Confirmation Phase HTS 2D High-Throughput Screening Hit Hit Compound Identified HTS->Hit IC50 < 1µM MPS Organ-on-Chip (MPS) (Dynamic Flow + Human Cells) Hit->MPS Candidate Selection CL_Data Intrinsic Clearance (CLint) Data MPS->CL_Data Metabolite Profiling PBPK In Silico PBPK Modeling CL_Data->PBPK IVIVE Extrapolation Animal Targeted In Vivo Study (Reduced N) PBPK->Animal Dose Optimization Animal->PBPK Model Refinement Clinical Clinical Trial Prediction Animal->Clinical IND Submission

Caption: The IVIVE workflow places MPS as the central validation node, refining dose selection for in vivo studies.

Diagram 2: Mechanistic Causality (Clearance vs. Toxicity)

Why does 2D fail where MPS succeeds? This diagram details the cellular mechanism.

Mechanism cluster_2D Static 2D Culture (Failure Mode) cluster_MPS MPS / Organ-Chip (Success Mode) Drug Drug Candidate NoFlow No Fluidic Flow Drug->NoFlow Flow Physiological Flow (Shear Stress) Drug->Flow Accumulation Drug Accumulation (Artificial Toxicity) NoFlow->Accumulation Downreg CYP450 Downregulation NoFlow->Downreg FalsePos FALSE POSITIVE/NEGATIVE Accumulation->FalsePos Downreg->FalsePos Clearance Active Transport & Metabolic Clearance Flow->Clearance Induction CYP450 Maintenance Flow->Induction TruePred PREDICTIVE TOXICITY Clearance->TruePred Induction->TruePred

Caption: Comparison of drug fate in static 2D vs. dynamic MPS systems, highlighting the role of flow in predictive accuracy.

Case Study: Hepatotoxicity (DILI) Validation

Drug-Induced Liver Injury (DILI) is the leading cause of drug withdrawal. A landmark study utilizing the Emulate Liver-Chip demonstrated the power of this validation workflow.

  • The Problem: 27 drugs were tested.[1] Many were known to be toxic in humans but had passed animal testing (false negatives in animals).

  • The Experiment: These drugs were run through the Liver-Chip protocol described above.

  • The Result: The Liver-Chip correctly identified 87% of the toxic drugs that animal models missed, with 100% specificity (no false positives).[1]

References

  • FDA Modernization Act 2.0 allows for alternatives to animal testing. PubMed. [Link][2]

  • Performance assessment and economic analysis of a human Liver-Chip for predictive toxicology. Communications Medicine (Nature). (Context: The "Emulate" study cited in Case Study). [Link]

  • In Vitro to In Vivo Extrapolation (IVIVE). National Toxicology Program (NTP). [Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials. FDA.gov. [Link]

  • Organ-on-a-chip models vs. animal models. Microfluidics Innovation Center. [Link]

Sources

Comparative

Tautomeric Toggles in Drug Design: Pyridazin-3(2H)-one vs. 3-Hydroxypyridazine

Executive Summary: The Chameleon Effect In medicinal chemistry, the pyridazinone scaffold is a "privileged structure," forming the core of approved drugs like Levosimendan (calcium sensitizer) and Olaparib (PARP inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chameleon Effect

In medicinal chemistry, the pyridazinone scaffold is a "privileged structure," forming the core of approved drugs like Levosimendan (calcium sensitizer) and Olaparib (PARP inhibitor). However, this scaffold presents a critical challenge: prototropic tautomerism .

The molecule exists in a dynamic equilibrium between the Lactam (2H-form) and the Lactim (OH-form) . While the Lactam is thermodynamically dominant in solution, protein binding pockets often possess unique electrostatic environments that may select for the minor Lactim tautomer. Failure to account for this "chameleon effect" leads to:

  • False Negative Docking Scores: If the algorithm forces the wrong tautomer.

  • Incorrect SAR Interpretation: Assuming an H-bond donor where there is actually an acceptor.

This guide provides a head-to-head technical comparison of these two forms, detailing how to distinguish them experimentally and how to "lock" them to validate biological activity.

The Competitors: Chemical & Energetic Profile

Before assessing biological performance, we must define the contenders. The equilibrium constant (


) heavily favors the Lactam, but the energy gap is often small enough (

kcal/mol) to be bridged by high-affinity protein binding.
FeaturePyridazin-3(2H)-one (Lactam) 3-Hydroxypyridazine (Lactim)
Structure Carbonyl (C=O) + N-HHydroxyl (C-OH) + N=N
Dominance Major Species (>99% in

)
Minor Species (Trace in

)
H-Bond Donor N2-H (Strong donor)O-H (Variable donor)
H-Bond Acceptor C3=O (Strong acceptor)N2 (Moderate acceptor)
Aromaticity Perturbed (Amide-like resonance)Fully Aromatic (Heteroaromatic)
Dipole Moment High (~4.0 D)Lower (~2.5 D)
The Tautomeric Equilibrium (Visualized)

The following diagram illustrates the proton transfer and the resulting inversion of the Hydrogen Bond Donor/Acceptor (HBD/HBA) profile.

Tautomerism Lactam Lactam (2H-one) Major Species (HBD at N2, HBA at O) Transition Proton Transfer (Solvent Mediated) Lactam->Transition -H+ (N2) Transition->Lactam Thermodynamically Favored Lactim Lactim (3-OH) Minor Species (HBD at O, HBA at N2) Transition->Lactim +H+ (O) Lactim->Transition Fast Reverse Binding Protein Binding Pocket (Can shift equilibrium) Binding->Lactim Stabilizes if HBA required at N2

Caption: Figure 1. The dynamic equilibrium between the dominant Lactam and minor Lactim forms. Note the complete inversion of the H-bond donor/acceptor motif.

Biological Performance Comparison

This section analyzes how each tautomer behaves in a biological assay context. Since you cannot isolate the tautomers in a standard buffer (they interconvert), "performance" here refers to the pharmacophore's contribution to binding.

A. Solubility & Permeability (ADME)
  • Lactam (2H):

    • Solubility: Generally higher aqueous solubility due to the polar amide functionality and high dipole moment.

    • Permeability: The N-H is a strong H-bond donor. If not buried intramolecularly, it can limit membrane permeability (lowering

      
      ).
      
  • Lactim (OH):

    • Solubility: Lower aqueous solubility; behaves more like a lipophilic phenol.

    • Permeability: Often higher passive diffusion rates due to increased aromatic character and lower polarity.

B. Target Binding Affinity (The Energetic Penalty)

This is the critical "Head-to-Head" metric.

  • Scenario A: Protein prefers Lactam.

    • Outcome: High affinity. The ligand is already in the required bioactive conformation in solution. No energetic penalty is paid.

  • Scenario B: Protein prefers Lactim.

    • Outcome: Reduced apparent affinity. The drug must undergo tautomerization to bind. The observed binding energy (

      
      ) is penalized by the energy required to shift the equilibrium (
      
      
      
      ).
    • Calculation:

      
      
      
    • Impact: If

      
       is +3 kcal/mol (typical for pyridazinones), you lose ~100-fold potency unless the specific interactions in the pocket are exceptionally strong.
      

Experimental Protocols: Validation & Locking

To rigorously determine which form drives biological activity, you cannot rely on the equilibrium mixture. You must use Chemical Locking and Spectroscopic Validation .

Protocol 1: The "Chemical Locking" Strategy

This is the gold-standard method for validating the bioactive tautomer. We synthesize "fixed" derivatives that cannot tautomerize.

Workflow:

  • Synthesize N-Methyl Derivative: Locks the Lactam geometry.

  • Synthesize O-Methyl Derivative: Locks the Lactim geometry.

  • Run Biological Assay: Compare

    
     of Native vs. N-Me vs. O-Me.
    

Interpretation Logic:

  • If N-Me potency

    
     Native potency 
    
    
    
    O-Me potency
    
    
    Lactam is the bioactive form.
  • If O-Me potency

    
     Native potency 
    
    
    
    N-Me potency
    
    
    Lactim is the bioactive form.
  • Note: Methyl groups add steric bulk. If both derivatives lose activity, the methyl group may be clashing with the pocket, requiring X-ray validation.

Protocol 2: NMR Determination of (Solution State)

To understand the baseline equilibrium before binding.

Reagents:

  • Compound X (approx 5-10 mg)

  • Solvent: DMSO-

    
     (polar aprotic) and 
    
    
    
    (non-polar) to observe solvent effects.
  • Instrument: 500 MHz NMR or higher.

Steps:

  • Acquire

    
    -NMR:  Look for the characteristic NH signal (broad, typically 12-14 ppm) vs OH signal.
    
  • Acquire

    
    -HMBC (Heteronuclear Multiple Bond Correlation):  This is the definitive step.
    
    • Lactam (2H): The N2 nitrogen will show a coupling constant characteristic of an amide-like nitrogen (

      
       Hz) and a chemical shift around 150-170 ppm.
      
    • Lactim (OH): The N2 nitrogen (now a pyridine-like nitrogen) will shift significantly downfield (approx 300+ ppm relative to liquid

      
      ) and lack direct proton coupling.
      
  • Ratio Calculation: Integrate distinct signals (if exchange is slow on NMR timescale) or calculate weighted average chemical shifts (if exchange is fast).

Assay Validation Decision Tree

AssayValidation Start Start: Ambiguous SAR (Pyridazinone Analog) Step1 Synthesize Locked Analogs (N-Me and O-Me) Start->Step1 Assay Run Biological Assay (IC50 Determination) Step1->Assay Decision Compare IC50 Values Assay->Decision Result1 N-Me is Active O-Me is Inactive Decision->Result1 N-Me Potent Result2 O-Me is Active N-Me is Inactive Decision->Result2 O-Me Potent Result3 Both Inactive Decision->Result3 Both Weak Concl1 Conclusion: Lactam (2H) is the Bioactive Species Result1->Concl1 Concl2 Conclusion: Lactim (OH) is the Bioactive Species Result2->Concl2 Concl3 Steric Clash or Dual Binding Mode Result3->Concl3

Caption: Figure 2. Decision tree for validating the bioactive tautomer using the "Chemical Locking" method.

Case Study: PDE3 Inhibitors

A classic example of this comparison is found in the development of Phosphodiesterase 3 (PDE3) inhibitors for heart failure (e.g., related to Milrinone/Cilostazol).

  • The Target: PDE3 contains a catalytic pocket that requires specific H-bond donors/acceptors.

  • The Observation: Early crystallographic data and docking suggested the Lactam (2H) form mimics the transition state of cAMP hydrolysis.

  • The Data:

    • Native Pyridazinone:

      
      
      
    • N-Methyl (Lactam mimic):

      
       (Retains activity)
      
    • O-Methyl (Lactim mimic):

      
       (Loss of activity)
      

References

  • IUPAC. "Tautomerism in Heterocycles." Compendium of Chemical Terminology. Available at: [Link]

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Elsevier.
  • Allam, M., et al. "Pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Future Medicinal Chemistry, 2021. Available at: [Link]

  • Gao, H., et al. "Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks." Journal of Chemical Information and Modeling, 2019. Available at: [Link]

  • Meanwell, N. A. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Journal of Medicinal Chemistry, 2023.[1] (Detailed analysis of H-bonding and dipole alignment).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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